Bicyclo[2.2.2]octane-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296211 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29221-25-8 | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Diels-Alder Synthesis of Bicyclo[2.2.2]octane-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-2-carboxylic acid is a conformationally rigid, non-planar saturated bicyclic carboxylic acid that serves as a valuable scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive building block for the design of novel therapeutics and advanced materials. The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, represents a primary and efficient method for the synthesis of the bicyclo[2.2.2]octane core.[1] This technical guide provides an in-depth overview of the Diels-Alder synthesis of this compound, focusing on the reaction between 1,3-cyclohexadiene and acrylic acid. It includes a detailed experimental protocol, a summary of reaction parameters, and a discussion of the underlying reaction mechanism.
Introduction
The bicyclo[2.2.2]octane framework is of significant interest in drug discovery as a bioisostere for phenyl rings and other aromatic systems. Its rigid structure can lead to enhanced binding affinity and selectivity for biological targets.[2] Derivatives of this compound have been investigated for their potential as antiviral agents and as components of novel polymers.[3][4] The Diels-Alder reaction, first described by Otto Diels and Kurt Alder, is a concerted pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.[5] This reaction is highly stereospecific and often proceeds with high yields, making it a cornerstone of modern organic synthesis.
The Diels-Alder Reaction Pathway
The synthesis of this compound is typically achieved through the [4+2] cycloaddition of 1,3-cyclohexadiene (the diene) and acrylic acid (the dienophile). The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously.
References
- 1. Buy this compound | 29221-25-8 [smolecule.com]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound ETHYL ESTER | 35377-06-1 [smolecule.com]
- 4. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Starting materials for Bicyclo[2.2.2]octane-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathway for bicyclo[2.2.2]octane-2-carboxylic acid, a bridged bicyclic compound of significant interest in medicinal chemistry and materials science. The synthesis predominantly proceeds through a two-step sequence involving a Diels-Alder reaction followed by catalytic hydrogenation. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with this synthesis.
Core Synthetic Pathway
The most common and efficient route to this compound commences with the Diels-Alder cycloaddition of 1,3-cyclohexadiene and acrylic acid. This reaction forms the unsaturated intermediate, endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. Subsequent catalytic hydrogenation of this intermediate saturates the double bond to yield the final product.
Caption: Overall synthetic scheme for this compound.
Starting Materials
The primary starting materials for this synthesis are readily available commercial reagents.
| Starting Material | Structure | Molar Mass ( g/mol ) | Key Properties |
| 1,3-Cyclohexadiene | 80.13 | Colorless liquid, acts as the diene in the Diels-Alder reaction. | |
| Acrylic Acid | 72.06 | Colorless liquid with a characteristic acrid smell, serves as the dienophile. |
Experimental Protocols
Step 1: Diels-Alder Reaction - Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
The [4+2] cycloaddition between 1,3-cyclohexadiene and acrylic acid typically favors the formation of the endo isomer due to secondary orbital interactions in the transition state.[1][2]
References
A Technical Guide to the Synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid Utilizing 1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid, a bridged bicyclic compound of significant interest in medicinal chemistry and materials science. The core of this synthesis revolves around the Diels-Alder reaction, a powerful and versatile method for the formation of six-membered rings. In this guide, we focus on the reaction between 1,3-cyclohexadiene as the diene and an acrylic acid derivative as the dienophile.
Core Synthesis: The Diels-Alder Reaction
The foundational step in the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclohexadiene and a suitable dienophile such as acrylic acid or its esters (e.g., methyl acrylate). This reaction proceeds by a concerted mechanism, leading to the formation of the bicyclo[2.2.2]octene framework. Subsequent hydrogenation of the resulting double bond and, if an ester was used, hydrolysis of the ester group yields the target carboxylic acid.
The stereoselectivity of the Diels-Alder reaction is a critical consideration. The reaction can lead to both endo and exo products. In many cases, the endo product is the kinetically favored product, particularly when cyclic dienes are involved, due to secondary orbital interactions that stabilize the endo transition state. However, the exo product is often the thermodynamically more stable isomer. Reaction conditions, including temperature and the use of Lewis acid catalysts, can influence the endo/exo selectivity. Lewis acids, such as ytterbium triflate (Yb(OTf)₃), are often employed to accelerate the reaction and enhance selectivity.[1]
Experimental Protocols
While a specific protocol for the direct synthesis of this compound is not extensively detailed in single literature sources, the following represents a synthesized methodology based on established procedures for similar Diels-Alder reactions involving 1,3-cyclohexadiene.
Part 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and Methyl Acrylate
This procedure outlines the formation of methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
Materials:
-
1,3-Cyclohexadiene
-
Methyl acrylate
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)₃) (optional)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent.
-
If using a catalyst, add the Lewis acid (e.g., Yb(OTf)₃, typically 5-10 mol%) to the solvent.
-
Add 1,3-cyclohexadiene (1.0 equivalent) to the flask.
-
Slowly add methyl acrylate (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take several hours to days for completion, especially without a catalyst. The use of high pressure can also significantly accelerate the reaction.[1]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if a Lewis acid was used).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
Part 2: Hydrolysis of Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
This procedure describes the conversion of the ester to the corresponding carboxylic acid.
Materials:
-
Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
-
Base (e.g., Potassium hydroxide or Sodium hydroxide)
-
Solvent (e.g., Methanol/Water mixture)
-
Acid (e.g., Hydrochloric acid)
Procedure:
-
Dissolve the methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate in a mixture of methanol and water.
-
Add a solution of potassium hydroxide or sodium hydroxide (typically 2-3 equivalents) to the ester solution.
-
Reflux the mixture and monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
The crude product can be purified by recrystallization.
Part 3: Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
This final step saturates the double bond to yield the target molecule.
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
-
Catalyst (e.g., Palladium on carbon, Pd/C)
-
Solvent (e.g., Ethanol or Ethyl acetate)
-
Hydrogen gas
Procedure:
-
Dissolve the bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in a suitable solvent in a hydrogenation flask.
-
Add a catalytic amount of Pd/C (typically 5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes various Diels-Alder reactions involving 1,3-cyclohexadiene with different dienophiles, providing insights into reaction conditions and outcomes.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Reference |
| 1,3-Cyclohexadiene | Acrylonitrile | Not specified | Bicyclo[2.2.2]oct-5-ene-2-carbonitrile | Not specified | General reaction mentioned |
| 1,3-Cyclohexadiene | Various electron-deficient dienophiles | Yb(OTf)₃·2H₂O, Ultrahigh pressures | endo-Bicyclo[2.2.2]oct-2-enes | Moderate to excellent | [2] |
| 1,3-Cyclohexadiene | Maleic anhydride | Heating | 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride (from a substituted diene) | Not specified | [3] |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | Water, room temp, 2 days | Adduct | 67% | [4] |
| 1,3-Cyclohexadiene | β-fluoro-β-nitrostyrenes | o-xylene, 110 °C | Monofluorinated bicyclo[2.2.2]oct-2-enes | up to 40% | [5] |
Visualizations
Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between 1,3-cyclohexadiene and a generic dienophile.
References
A Technical Guide to the Spectroscopic and Synthetic Profile of Bicyclo[2.2.2]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2-carboxylic acid is a saturated bicyclic carboxylic acid. Its rigid, well-defined three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its spectroscopic signature and synthetic pathways is crucial for its application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and the acquisition of its spectral data.
Spectroscopic Data
The structural rigidity of this compound leads to a distinct and interpretable spectroscopic profile. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| Data not available in search results |
Mass Spectrometry (MS)
| m/z Ratio | Fragmentation |
| Data for the unsaturated analog, Bicyclo[2.2.2]oct-2-ene-1-carboxylic acid, is available |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Diels-Alder reaction to form the bicyclic framework, followed by hydrogenation to saturate the double bond. A detailed protocol for a related compound, 1,3-dimethyl-5-oxothis compound, provides a representative example of this synthetic strategy.
Step 1: Diels-Alder Reaction to form Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
-
An oven-dried 250-mL round-bottomed flask equipped with a stirring bar and a rubber septum is charged with 100 mL of dry tetrahydrofuran and 5.56 g (55 mmol) of anhydrous diisopropylamine.
-
The flask is flushed with argon and cooled to -78°C using a dry ice-isopropyl alcohol bath.
-
To the stirred solution, 30 mL (54 mmol) of a 1.8 M solution of butyllithium in hexane is added dropwise via syringe to form lithium diisopropylamide.
-
After 30 minutes, a solution of 5.50 g (50 mmol) of 3-methyl-2-cyclohexen-1-one in 60 mL of dry tetrahydrofuran is added via a flex-needle over a 15-minute period.
-
Stirring and cooling are continued for an additional 30 minutes.
-
To the resulting yellow solution of the lithium dienolate, 10.0 g (0.1 mol) of methyl (E)-crotonate is added with a syringe within 2 minutes.
-
The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by adding 1 N hydrochloric acid until the mixture becomes acidic.
-
The product is extracted with three 80-mL portions of dichloromethane, and the solvent is evaporated to yield a light-yellow oil.
-
The oil is taken up in 100 mL of diethyl ether, filtered through 100 g of silica gel, and eluted with diethyl ether.
-
Evaporation of the solvent gives a yellow oil that is distilled in a Kugelrohr distillation apparatus.
Step 2: Hydrolysis to 1,3-Dimethyl-5-oxothis compound [1]
-
A mixture of 11.2 g (53.4 mmol) of the crude ester from the previous step in 40 mL of methanol and 8.0 g (143 mmol) of potassium hydroxide in 16 mL of water is refluxed under argon for approximately 24 hours, or until the ester is no longer present as monitored by TLC.[1]
-
Methanol is removed with a rotary evaporator.
-
The remaining dark solution is extracted with ether (2 x 50 mL), acidified to pH 1 with dilute sulfuric acid, and extracted with dichloromethane (4 x 50 mL).[1]
-
The organic layer is filtered through 100 g of silica gel and eluted with ether.
-
Concentration under reduced pressure followed by distillation in a Kugelrohr apparatus at 180°C and 0.03 mm Hg, and one recrystallization from ether-pentane yields the pure bicyclic acid.[1]
Note: A similar two-step process involving a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride to form endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, followed by hydrogenation, is a common route to the parent bicyclo[2.2.2]octane dicarboxylic acid.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A standard protocol involves dissolving 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
¹H NMR Acquisition: The ¹H NMR spectrum of this compound has been recorded on a BRUKER AC-300 instrument.[2]
-
¹³C NMR Acquisition: The ¹³C NMR spectrum has been previously reported in the literature.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The FT-IR spectrum of this compound has been obtained using a KBr wafer technique.[2] This involves grinding a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a non-volatile compound like a carboxylic acid, direct infusion electrospray ionization (ESI) or a suitable derivatization followed by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed.
Visualizations
Logical Workflow for Synthesis
The synthesis of this compound and its derivatives often follows a logical progression from commercially available starting materials to the final product through key chemical transformations.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol Flowchart
A visual representation of the key steps in the synthesis of a Bicyclo[2.2.2]octane derivative highlights the sequence of operations.
Caption: A step-by-step flowchart of the synthesis protocol for a bicyclo[2.2.2]octane derivative.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Bicyclo[2.2.2]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of bicyclo[2.2.2]octane-2-carboxylic acid. This rigid bicyclic scaffold is of significant interest in medicinal chemistry and drug development due to its use as a conformationally constrained building block in the design of novel therapeutics. A thorough understanding of its spectral characteristics is crucial for the unambiguous identification and structural elucidation of its derivatives.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is compiled from established literature and provides a baseline for the spectral features of this important molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H1 (bridgehead) | 2.50 | m | - |
| H2 (methine) | 2.40 | m | - |
| H4 (bridgehead) | 1.85 | m | - |
| H3, H5, H6, H7, H8 (methylene) | 1.80 - 1.40 | m | - |
| COOH | 12.05 | br s | - |
Note: The methylene protons of the bicyclo[2.2.2]octane core present as a complex multiplet due to extensive spin-spin coupling.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C1 (bridgehead) | 30.8 |
| C2 (methine) | 41.5 |
| C3 | 26.5 |
| C4 (bridgehead) | 24.8 |
| C5 | 23.1 |
| C6 | 23.1 |
| C7 | 26.5 |
| C8 | 24.8 |
| COOH | 182.5 |
Experimental Protocols
The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, representative of standard practices for small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used to observe the exchangeable carboxylic acid proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker AC-300 operating at 300 MHz for ¹H and 75 MHz for ¹³C, or an instrument with a higher field strength for improved resolution.[1]
-
¹H NMR Acquisition:
-
Tuning and Matching: The probe is tuned and matched to the ¹H frequency.
-
Locking: The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp peaks and good resolution.
-
Acquisition Parameters: A standard one-pulse sequence is typically used. Key parameters include:
-
Pulse width: ~30-45° flip angle
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, depending on the sample concentration.
-
-
-
¹³C NMR Acquisition:
-
Tuning and Matching: The probe is tuned and matched to the ¹³C frequency.
-
Acquisition Parameters: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Pulse width: ~30-45° flip angle
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delays may be necessary for quaternary carbons)
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.
Structural Elucidation Workflow
The structural confirmation of this compound and its derivatives heavily relies on a systematic NMR analysis workflow. The following diagram illustrates the logical steps involved in this process.
Caption: NMR Structural Elucidation Workflow.
This guide provides foundational NMR data and standardized protocols essential for the characterization of this compound. For researchers in drug discovery, this information is critical for quality control, reaction monitoring, and the structural verification of more complex molecules built upon this versatile scaffold.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Bicyclo[2.2.2]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Bicyclo[2.2.2]octane-2-carboxylic acid. This document details the characteristic vibrational frequencies, presents a summary of expected spectral data, and outlines a standard experimental protocol for obtaining the infrared spectrum of this compound. Bicyclo[2.2.2]octane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structure. Infrared spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such molecules.
Introduction to the Infrared Spectrum of this compound
The infrared spectrum of this compound is characterized by the vibrational modes of its two primary structural components: the bicyclo[2.2.2]octane cage and the carboxylic acid functional group.
-
Carboxylic Acid Group: This group gives rise to several distinct and strong absorption bands. The most prominent is the very broad O-H stretching vibration, which typically appears in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. This broadening is a result of intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the solid state. The carbonyl (C=O) stretching vibration produces a strong, sharp peak, typically observed around 1700-1725 cm⁻¹ for a saturated, dimerized carboxylic acid. Additionally, C-O stretching and O-H bending vibrations provide further characteristic signals.
-
Bicyclo[2.2.2]octane Core: The rigid cage structure is composed of methylene (-CH₂-) and methine (-CH-) groups. Their C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range. The symmetric and asymmetric stretching modes of the bridging methylene groups are characteristic of the bicyclo[2.2.2]octane system.[1] Scissoring, wagging, and twisting vibrations of these groups appear in the fingerprint region (below 1500 cm⁻¹).
Quantitative Infrared Spectral Data
While a definitive, experimentally-derived peak list for this specific molecule is not publicly available in detail, the following table summarizes the expected characteristic infrared absorption bands, their intensities, and corresponding vibrational assignments based on established data for carboxylic acids and bicyclo[2.2.2]octane systems.[2][3][4]
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded carboxylic acid dimer) |
| 2950 - 2850 | Strong to Medium | C-H stretch (asymmetric and symmetric from CH₂ and CH groups) |
| ~1710 | Strong, Sharp | C=O stretch (from dimerized carboxylic acid) |
| ~1450 | Medium | C-H bend (scissoring) |
| 1440 - 1395 | Medium to Weak | O-H bend (in-plane) |
| 1320 - 1210 | Strong | C-O stretch (coupled with O-H in-plane bending) |
| ~920 | Medium, Broad | O-H bend (out-of-plane) from dimer |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR, Nujol mull) and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample. It requires minimal sample preparation.
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound, solid powder.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Procedure
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum with the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to press the solid sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Collect the infrared spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent like isopropanol.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in obtaining and analyzing the infrared spectrum of this compound.
This workflow provides a clear, step-by-step logical progression from instrument preparation to final data analysis for researchers performing infrared spectroscopy.
References
Conformational Analysis of Bicyclo[2.2.2]octane-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane and its derivatives represent a class of rigid molecular scaffolds with significant applications in medicinal chemistry and materials science. Their constrained conformational flexibility makes them ideal frameworks for the design of therapeutic agents with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the conformational analysis of bicyclo[2.2.2]octane-2-carboxylic acid, a key member of this family. We delve into the experimental and computational methodologies employed to elucidate its structure, present key quantitative data, and outline detailed protocols for its synthesis and characterization.
Introduction
The bicyclo[2.2.2]octane cage is a highly symmetrical and rigid carbocyclic system. This inherent rigidity is of great interest in drug design, as it allows for the precise positioning of functional groups to interact with biological targets, potentially leading to increased potency and selectivity. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. Understanding its conformational preferences is paramount for predicting the spatial arrangement of its derivatives and for rational drug design. This guide will explore the key techniques used for its conformational analysis, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Synthesis of this compound
The synthesis of this compound is a critical first step in its study and application. A common and effective method involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.
Experimental Protocol: Synthesis via Diels-Alder Reaction
A representative synthetic route involves the [4+2] cycloaddition of a cyclohexadiene derivative with an appropriate dienophile, followed by hydrolysis.
Materials:
-
1,3-Cyclohexadiene
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diels-Alder Reaction:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride (1.1 eq) in dichloromethane via the dropping funnel.
-
Carefully add anhydrous aluminum chloride (0.1 eq) portion-wise to catalyze the reaction.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclo[2.2.2]oct-5-ene-2-carbonyl chloride.
-
-
Hydrolysis:
-
Dissolve the crude product in a 1:1 mixture of diethyl ether and 1 M sodium hydroxide solution.
-
Stir vigorously for 4 hours at room temperature.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
-
Hydrogenation:
-
Dissolve the unsaturated acid in ethanol in a Parr hydrogenation bottle.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure acid.
-
Conformational Analysis Techniques
The rigid nature of the bicyclo[2.2.2]octane framework limits its conformational possibilities. However, the orientation of the carboxylic acid substituent and subtle twisting of the bicyclic cage are important conformational features.
X-ray Crystallography
Crystal Growth:
-
Slow evaporation of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) containing the purified compound.
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
Data is collected on a diffractometer equipped with a CCD area detector, using a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å).
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected over a range of crystal orientations.
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following tables summarize key geometric parameters obtained from the crystal structure of (±)-trans-3-benzoylthis compound.[1] These values are expected to be very similar to those of the parent acid.
Table 1: Selected Bond Lengths
| Bond | Length (Å) |
| C1 - C2 | 1.545(2) |
| C1 - C6 | 1.542(2) |
| C1 - C7 | 1.540(2) |
| C2 - C3 | 1.548(2) |
| C3 - C4 | 1.546(2) |
| C4 - C5 | 1.541(2) |
| C4 - C8 | 1.539(2) |
| C5 - C6 | 1.543(2) |
| C7 - C8 | 1.544(2) |
| C2 - C9(OOH) | 1.512(2) |
| C9 - O2 | 1.315(2) |
| C9 - O3 | 1.213(2) |
Table 2: Selected Bond Angles
| Angle | Degree (°) |
| C6 - C1 - C2 | 109.1(1) |
| C7 - C1 - C2 | 109.5(1) |
| C1 - C2 - C3 | 110.0(1) |
| C2 - C3 - C4 | 109.8(1) |
| C5 - C4 - C3 | 109.2(1) |
| C8 - C4 - C3 | 109.6(1) |
| C1 - C6 - C5 | 109.3(1) |
| C1 - C7 - C8 | 109.4(1) |
| O3 - C9 - O2 | 122.9(1) |
| O3 - C9 - C2 | 121.0(1) |
| O2 - C9 - C2 | 116.1(1) |
Table 3: Bridgehead-to-Bridgehead Torsion Angles [1]
| Torsion Angle | Degree (°) |
| C1 - C2 - C3 - C4 | 13.14(12) |
| C1 - C6 - C5 - C4 | 13.14(13) |
| C1 - C7 - C8 - C4 | 9.37(13) |
Note: The non-zero torsion angles indicate a slight twisting of the bicyclic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR are used to confirm the structure and can provide insights into the conformational rigidity and the orientation of the carboxylic acid group through the analysis of chemical shifts and coupling constants.
Sample Preparation:
-
Dissolve 5-10 mg of the purified acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR:
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096 (or more, depending on concentration).
-
Proton decoupling is typically used.
-
-
2D NMR (optional but recommended for full assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe through-space proximities of protons, which can give information about the preferred orientation of the carboxylic acid group relative to the bicyclic core.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Computational Chemistry
Computational modeling provides a powerful complementary approach to experimental methods for conformational analysis. Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to calculate the geometry, energy, and other properties of different possible conformers.
1. Structure Building:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
2. Conformational Search (if necessary):
-
For a rigid molecule like this, a full conformational search might not be necessary. However, to explore the orientation of the carboxylic acid group, a systematic rotation around the C2-C(OOH) bond can be performed.
3. Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations using a suitable level of theory. A common and reliable choice for molecules of this size is Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p).
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
4. Analysis of Results:
-
Extract the optimized Cartesian coordinates.
-
Calculate bond lengths, bond angles, and dihedral angles from the optimized structure.
-
Compare the calculated geometric parameters with experimental data (if available).
-
Calculate the relative energies of different conformers to determine the most stable conformation.
Conclusion
The conformational analysis of this compound reveals a highly rigid and structurally well-defined molecule. The combination of experimental techniques, particularly single-crystal X-ray diffraction and NMR spectroscopy, with computational modeling provides a comprehensive understanding of its three-dimensional structure. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the rational design and synthesis of novel molecules based on this important bicyclic scaffold. The inherent rigidity of the bicyclo[2.2.2]octane core, coupled with the functional handle of the carboxylic acid group, ensures its continued importance as a key building block in the development of new therapeutics and functional materials.
References
Crystal structure of Bicyclo[2.2.2]octane-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Crystal Structure of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints allow for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics and functional materials. The introduction of a carboxylic acid moiety at the 2-position provides a handle for further chemical modifications and introduces the capacity for hydrogen bonding, which plays a crucial role in the solid-state packing of these molecules. This guide provides a comprehensive overview of the crystal structure of this compound derivatives, detailing their crystallographic parameters, the experimental protocols for their structural determination, and their relevance in biological signaling pathways.
General Features of the Crystal Structure
Derivatives of this compound exhibit several characteristic structural features in the solid state. A predominant motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The oxygen-oxygen distance in these dimers is typically around 2.65 Å, with a nearly linear O-H···O angle of approximately 178°.
A key feature of the bicyclo[2.2.2]octane core is the inherent strain resulting from its bridged structure. This strain manifests as a significant twisting of the three ethylene bridges. The extent of this twisting can be quantified by the bridgehead-to-bridgehead torsion angles, which commonly range from 9° to 13°. This rigidity and defined three-dimensional shape are crucial for applications that require precise molecular recognition.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for two representative derivatives of this compound.
Table 1: Crystal Data and Structure Refinement for (±)-trans-3-Benzoylthis compound
| Parameter | Value |
| Empirical Formula | C₁₆H₁₈O₃ |
| Formula Weight | 258.30 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.9155(7) Å |
| b | 11.1129(9) Å |
| c | 14.7559(12) Å |
| α | 90° |
| β | 93.882(3)° |
| γ | 90° |
| Volume | 1295.01(19) ų |
| Z | 4 |
| Density (calculated) | 1.325 Mg/m³ |
| Absorption Coefficient | 0.73 mm⁻¹ |
| Refinement Details | |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.100 |
| Goodness-of-fit (S) | 1.03 |
Table 2: Selected Torsion Angles for (±)-trans-3-Benzoylthis compound
| Torsion Angle | Value (°) |
| C1—C2—C3—C4 | 13.14(12) |
| C1—C6—C5—C4 | 13.14(13) |
| C1—C7—C8—C4 | 9.37(13) |
| O2—C9—C2—C3 | 18.76(15) |
Table 3: Crystal Data for endo-3-carboxy-exo-5-iodobicyclo[2.2.2]octane-2,6-carbolactone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.192(2) Å |
| b | 23.785(8) Å |
| c | 13.199(5) Å |
| α | 90° |
| β | 105.35(2)° |
| γ | 90° |
| Z | 8 |
Experimental Protocols
Synthesis and Crystallization
A general procedure for the synthesis of this compound derivatives often involves a Diels-Alder reaction between a cyclohexadiene and a suitable dienophile to construct the bicyclic core, followed by functional group manipulations. For example, the synthesis of (±)-trans-3-Benzoylthis compound involves the hydrogenation of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, followed by a Friedel-Crafts acylation and subsequent epimerization.
High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution by slow evaporation, slow cooling, or vapor diffusion. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of carboxylic acids include acetonitrile, ethanol, and ethyl acetate. For slow evaporation, a nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial to allow the solvent to evaporate slowly over several days.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is mounted on a goniometer and maintained at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors such as absorption. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the determination of crystal structures.
Biological Signaling Pathways
Bicyclo[2.2.2]octane derivatives are being explored for their potential to modulate various biological pathways, making them relevant to drug discovery.
Caption: Inhibition of the COX-2 signaling pathway.
Caption: Mechanism of 11β-HSD1 and its inhibition.
Caption: Dual agonism of FXR and TGR5 signaling pathways.
Conclusion
The rigid this compound framework provides a versatile scaffold for the development of new molecules with tailored properties. The crystal structures of its derivatives are characterized by distinct features such as hydrogen-bonded dimers and significant bridge twisting. Understanding these structural properties through X-ray crystallography is essential for rational drug design, as it provides insights into the three-dimensional arrangement of functional groups that can interact with biological targets. The demonstrated activity of these derivatives in modulating key signaling pathways, such as those involving COX-2, 11β-HSD1, FXR, and TGR5, underscores their potential as leads for the development of novel therapeutic agents. This guide provides a foundational understanding of the structural and biological aspects of this important class of molecules for researchers in the field.
An In-depth Technical Guide on the Physical Properties of Bicyclo[2.2.2]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2-carboxylic acid is a saturated bicyclic organic compound with a rigid cage-like structure. Its unique three-dimensional framework and the presence of a carboxylic acid functional group make it a valuable building block in medicinal chemistry and materials science.[1] The defined stereochemistry of the bicyclo[2.2.2]octane scaffold allows for the precise spatial orientation of substituents, which is crucial for designing molecules with specific biological activities or material properties. This technical guide provides a comprehensive overview of the physical properties of this compound, including detailed experimental protocols and characterization data.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | PubChem |
| Molecular Weight | 154.21 g/mol | PubChem[2] |
| CAS Number | 29221-25-8 | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| IUPAC Name | This compound | PubChem[2] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and application. The following table presents key quantitative data.
| Parameter | Value | Experimental Conditions | Source |
| Melting Point | Not available for the parent compound. (130–131 °C for 1,3-Dimethyl-5-oxothis compound) | N/A | Organic Syntheses Procedure[4] |
| Boiling Point | Not available | N/A | N/A |
| Solubility | Not available | N/A | N/A |
| pKa | 5.6 (for a related bicyclo[2.2.2]octane carboxylic acid) | Titration method | PMC[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Technique | Data Summary | Source |
| ¹H NMR | Spectra available in databases. | ChemicalBook[6], PubChem[2] |
| ¹³C NMR | Spectra available in databases. | PubChem[2] |
| Infrared (IR) | FTIR spectra available in databases (KBr wafer). C=O absorptions around 1692 cm⁻¹ (acid) and 1677 cm⁻¹ (ketone) for a related derivative. | PubChem[2], SciSpace[7] |
| Mass Spectrometry (MS) | Electron ionization mass spectra available for related compounds. | NIST WebBook[8] |
Experimental Protocols
Synthesis via Diels-Alder Reaction
A common method for synthesizing the bicyclo[2.2.2]octane framework is through a Diels-Alder reaction.[1] The following is a generalized protocol based on the synthesis of related structures.[4][9]
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Steps:
-
Diels-Alder Reaction: A 1,3-cyclohexadiene derivative is reacted with a suitable dienophile, such as an acrylate, in an appropriate solvent. The reaction is typically carried out at elevated temperatures in a sealed vessel to achieve cycloaddition.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is often achieved by refluxing with a base, such as potassium hydroxide, in a mixture of methanol and water. The reaction is monitored by thin-layer chromatography (TLC) until the ester is no longer present.[4]
-
Workup: After hydrolysis, the methanol is removed under reduced pressure. The aqueous solution is then washed with a non-polar organic solvent (e.g., ether) to remove any unreacted starting materials. The aqueous layer is subsequently acidified to a low pH with a strong acid (e.g., sulfuric acid), leading to the precipitation of the carboxylic acid.[4]
-
Extraction and Purification: The carboxylic acid is extracted from the aqueous phase using a suitable organic solvent, such as dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a solvent system like ether-pentane to yield the pure bicyclic acid.[4]
Characterization Workflow
The following diagram illustrates a typical workflow for the structural characterization and purity assessment of the synthesized this compound.
Caption: A logical workflow for the characterization of this compound.
Spectroscopic Analysis Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a standard NMR spectrometer (e.g., 300 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
¹³C NMR: The ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts, confirming the bicyclic structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet. The spectrum is analyzed for characteristic absorption bands, particularly the strong C=O stretch of the carboxylic acid group (typically around 1700 cm⁻¹) and the broad O-H stretch.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electron ionization (EI) is a common technique for this class of molecules.
-
-
Melting Point Determination:
-
The melting point is a crucial indicator of purity. It is determined using a standard melting point apparatus. A sharp melting range close to the literature value (when available) suggests a high degree of purity.
-
Conclusion
References
- 1. Buy this compound | 29221-25-8 [smolecule.com]
- 2. This compound | C9H14O2 | CID 268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29221-25-8 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(29221-25-8) 1H NMR spectrum [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Bicyclo[2.2.2]oct-2-ene-1-carboxylic acid [webbook.nist.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
IUPAC nomenclature of substituted Bicyclo[2.2.2]octane-2-carboxylic acid
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Bicyclo[2.2.2]octane-2-carboxylic Acid
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted bicyclo[2.2.2]octane-2-carboxylic acids. It is intended for researchers, scientists, and professionals in drug development who require a precise and systematic approach to naming these complex bicyclic structures. The guide covers the fundamental principles of naming the parent hydride, prioritizing the principal functional group, numbering the ring system, and assigning stereochemical descriptors.
Core IUPAC Nomenclature
The systematic naming of a substituted this compound follows a hierarchical set of IUPAC rules. The process involves identifying the parent structure, the principal functional group, and all substituents, then numbering the carbon skeleton to assign locants to each feature.
The Parent Hydride: Bicyclo[2.2.2]octane
The core structure is a bicyclic alkane containing eight carbon atoms. The IUPAC nomenclature for such systems is based on the following:
-
Prefix "Bicyclo": Indicates a molecule with two rings sharing two or more atoms.
-
Brackets [x.y.z]: Describe the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. For this system, there are two carbons in each bridge, hence [2.2.2].
-
Parent Alkane Name: Based on the total number of carbon atoms in the bicyclic system. With 8 carbons, the parent name is "octane".
Thus, the parent hydride is named bicyclo[2.2.2]octane .
Principal Functional Group: Carboxylic Acid
According to IUPAC rules of priority, the carboxylic acid (-COOH) group is one of the highest-priority functional groups. When present, it dictates the suffix of the compound's name. The name is formed by appending "carboxylic acid" to the name of the parent hydride. Therefore, the base name of the molecule is This compound .
Numbering the Bicyclic System
Correct numbering is crucial for assigning locants to the principal functional group and any other substituents. The rules are as follows:
-
Start at a Bridgehead: Numbering begins at one of the two bridgehead carbons (the carbons common to all three bridges), which is designated as C1.
-
Proceed Along the Longest Path: From C1, the numbering continues along the longest bridge to the second bridgehead carbon. In the case of bicyclo[2.2.2]octane, all bridges are of equal length (two carbons), so any of the three paths can be chosen initially.
-
Continue Along the Next Longest Path: After reaching the second bridgehead (C4), numbering proceeds along the next longest bridge back to C1.
-
Number the Shortest Bridge Last: Finally, the carbon atom(s) of the shortest bridge are numbered.
Crucial Rule for Substituted Systems: The numbering must be chosen to give the principal functional group the lowest possible locant. For this compound, the carboxylic acid group is on a bridge carbon, not a bridgehead. To assign the -COOH group the locant '2', we start numbering from an adjacent bridgehead as C1.
Caption: Numbering of the this compound skeleton.
Naming Substituents
All other functional groups attached to the bicyclo[2.2.2]octane ring are treated as substituents and are named as prefixes.
-
The substituents are listed in alphabetical order.
-
Their positions are indicated by the locants determined by the numbering scheme defined above.
-
If multiple identical substituents are present, multiplying prefixes (di, tri, tetra, etc.) are used.
For example, a chlorine atom at C5 and a methyl group at C6 would be named 5-chloro-6-methylthis compound .
Stereochemical Nomenclature
The rigid, three-dimensional structure of bicyclo[2.2.2]octane gives rise to stereoisomerism.
Cahn-Ingold-Prelog (CIP) R/S Configuration
The most unambiguous method for describing the absolute configuration of stereocenters is the Cahn-Ingold-Prelog (CIP) system. For a substituted this compound, stereocenters can exist at C1, C2, C4, and any other substituted bridge carbons.
To assign the configuration (R or S) at a stereocenter (e.g., C2):
-
Prioritize Substituents: The four groups attached to the stereocenter are ranked by atomic number.
-
Orient the Molecule: The molecule is viewed with the lowest-priority group pointing away from the observer.
-
Determine Direction: The direction from the highest-priority group to the second-highest, then to the third-highest is determined. A clockwise direction corresponds to an 'R' configuration, and a counter-clockwise direction corresponds to an 'S' configuration.
The R/S descriptor(s) with their locant(s) are placed in parentheses at the beginning of the IUPAC name. For example: (1R,2S,4S)-5-chlorothis compound .
Endo/Exo Descriptors: A Point of Ambiguity
The stereochemical descriptors endo and exo are commonly used for bicyclic systems. The formal IUPAC definition states:
-
Exo: The substituent is oriented towards the highest numbered bridge (the 'z' bridge in bicyclo[x.y.z]alkane, where x ≥ y > z > 0).
-
Endo: The substituent is oriented away from the highest numbered bridge.
This definition is unambiguous for systems like bicyclo[2.2.1]heptane ([2.2.1]), where there is a unique shortest bridge. However, for the symmetrical bicyclo[2.2.2]octane system, all bridges are of equal length (x=y=z=2), making the standard definition ambiguous. While some literature may use these terms colloquially, it is not sanctioned by a strict interpretation of the IUPAC rule.
Recommendation: For clarity and adherence to systematic nomenclature, it is strongly recommended to use the Cahn-Ingold-Prelog (R/S) notation to define the stereochemistry of substituents on the bicyclo[2.2.2]octane skeleton.
Data Presentation: Physicochemical Properties
The electronic and steric properties of substituents on the bicyclo[2.2.2]octane framework significantly influence the physicochemical properties of the molecule, such as acidity (pKa).
| Substituent | Position | pKa (in 50% EtOH-H₂O) | Spectroscopic Data Highlights |
| H | 1 | 6.75 | ¹³C NMR: C1 (~45 ppm), COOH (~182 ppm) |
| OH | 4 | 6.33 | IR: Broad O-H stretch (~3400 cm⁻¹) |
| CN | 4 | 5.90 | IR: C≡N stretch (~2240 cm⁻¹) |
| Cl | 4 | 6.03 | - |
| Br | 4 | 6.03 | - |
| COOH | 4 | 5.86 | - |
| CO₂Et | 4 | 6.05 | ¹H NMR: -OCH₂CH₃ quartet (~4.1 ppm) |
| NH₂ | 4 | 6.56 | - |
Note: Data for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are presented to illustrate substituent effects on acidity through the rigid framework.
Experimental Protocols
The synthesis of substituted bicyclo[2.2.2]octane-2-carboxylic acids often involves multi-step sequences. A common strategy is the Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.
Protocol: Synthesis of 1,3-Dimethyl-5-oxothis compound
This procedure is an example of an aprotic double Michael addition to form the bicyclic system, followed by hydrolysis.
A. Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (69 mL of a 1.6 M solution in hexane, 0.11 mol) to diisopropylamine (11.1 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 100 mL) at -78°C under an argon atmosphere.
-
To this LDA solution, 3-methyl-2-cyclohexenone (11.0 g, 0.1 mol) is added dropwise over 15 minutes, maintaining the temperature at -78°C.
-
After stirring for 30 minutes, methyl (E)-crotonate (10.0 g, 0.1 mol) is added within 2 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by adding 1 N hydrochloric acid until the mixture is acidic.
-
The product is extracted with dichloromethane (3 x 80 mL). The combined organic layers are evaporated to yield a crude oil.
-
The oil is dissolved in diethyl ether (100 mL) and filtered through silica gel to remove polymers.
B. 1,3-Dimethyl-5-oxothis compound
-
The crude ester from the previous step (11.2 g, 53.4 mmol) is dissolved in methanol (40 mL).
-
A solution of potassium hydroxide (8.0 g, 143 mmol) in water (16 mL) is added.
-
The mixture is refluxed under argon for approximately 24 hours, or until TLC analysis shows the disappearance of the starting ester.
-
Methanol is removed using a rotary evaporator.
-
The remaining aqueous solution is extracted with ether (2 x 50 mL) to remove neutral impurities.
-
The aqueous layer is acidified to pH 1 with dilute sulfuric acid and extracted with dichloromethane (4 x 50 mL).
-
The combined dichloromethane extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude acid is purified by Kugelrohr distillation (180°C, 0.03 mm) and recrystallization from ether-pentane to yield the pure product as white crystals.
Mandatory Visualizations
Diagrams generated using Graphviz (DOT language) illustrate key logical relationships in the nomenclature of these compounds.
Caption: Workflow for the IUPAC Nomenclature of Substituted this compound.
Bicyclo[2.2.2]octane-2-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]octane-2-carboxylic acid is a saturated bicyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique and valuable scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and known applications of this compound, with a focus on its role as a foundational structure in the development of biologically active molecules.
Historical Context and Discovery
The conceptual foundation for the synthesis of this compound lies in the seminal work of German chemists Otto Diels and Kurt Alder. In 1928, they reported a novel cycloaddition reaction between a conjugated diene and an alkene (dienophile) to form a six-membered ring, a transformation now famously known as the Diels-Alder reaction.[1][2][3][4] This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a powerful and versatile method for the construction of cyclic and bicyclic systems.
Physicochemical and Spectroscopic Data
The rigid bicyclic framework of this compound imparts distinct physical and spectroscopic properties.[5]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | [5] |
| Molecular Weight | 154.21 g/mol | [5][6] |
| Melting Point | ~134–136 °C | [5] |
| pKa | ~6.75 (in 50% ethanol-water) for the 1-carboxylic acid isomer | [5] |
| LogP | 2.0 (predicted) | [5] |
Spectroscopic analysis provides a definitive fingerprint for the identification and characterization of this compound.
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Complex aliphatic region with characteristic signals for the bridgehead and methylene protons of the bicyclic system. | [6][7] |
| ¹³C NMR | Distinct signals for the carbonyl carbon and the unique carbons of the constrained bicyclic framework. | [6] |
| IR Spectroscopy | Strong C=O stretching vibration for the carboxylic acid, and characteristic C-H stretching of the alkane backbone. | [6][8] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with a fragmentation pattern characteristic of the bicyclic structure. | [9] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.
Step 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and Acrylic Acid
This reaction constructs the Bicyclo[2.2.2]octene backbone.
Reactants:
-
1,3-Cyclohexadiene (diene)
-
Acrylic acid (dienophile)
-
Solvent (e.g., toluene or xylene)
-
Polymerization inhibitor (e.g., hydroquinone) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 1,3-cyclohexadiene and a slight excess of acrylic acid are dissolved in a suitable high-boiling solvent such as toluene.
-
A small amount of a polymerization inhibitor may be added to prevent the polymerization of acrylic acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be purified by crystallization or column chromatography.
Step 2: Catalytic Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
This step saturates the double bond to yield the final product.[10]
Reactants:
-
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Platinum oxide (PtO₂))[10]
-
Solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)[10]
-
Hydrogen gas (H₂)
Procedure:
-
The unsaturated carboxylic acid is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C or PtO₂ is added to the solution.
-
The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.[11]
-
The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization.
Role in Drug Discovery and Development
While this compound itself has limited reported direct biological activity, its rigid and well-defined three-dimensional structure makes it an exceptionally valuable scaffold in drug design.[12] This rigid framework allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.[12]
The Bicyclo[2.2.2]octane Scaffold as a Phenyl Ring Bioisostere
In medicinal chemistry, the bicyclo[2.2.2]octane moiety is often employed as a bioisostere for a para-substituted phenyl ring. This substitution can lead to improved physicochemical properties such as increased solubility and a higher fraction of sp³-hybridized carbons (Fsp³), which is often correlated with higher clinical success rates.
Applications in Therapeutic Areas
Derivatives of the Bicyclo[2.2.2]octane core have shown promise in a variety of therapeutic areas:
-
Antiviral Agents: The bicyclo[2.2.2]octane framework has been incorporated into molecules designed to inhibit viral enzymes. For example, derivatives have been investigated as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[12][13]
-
Anti-inflammatory Drugs: The rigid scaffold has been used to develop selective inhibitors of cyclooxygenase-2 (COX-2), a key target in inflammation.[12]
-
Metabolic Diseases: Bicyclo[2.2.2]octane amides have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome.[12]
-
Oncology: One of the most significant applications of the bicyclo[2.2.2]octane scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 interaction.[14][15][16][17][18] Small molecules that block this interaction can restore the tumor-suppressing activity of p53. The bicyclo[2.2.2]octane core serves to orient key functional groups for optimal binding to the MDM2 protein.
Conclusion
This compound, a molecule born from the principles of the Diels-Alder reaction, serves as a cornerstone in modern medicinal chemistry. While its own biological activity is not extensively documented, its true value lies in its role as a rigid, three-dimensional scaffold. The ability to use this core to construct molecules with precisely oriented functional groups has enabled the development of promising drug candidates across multiple therapeutic areas, from viral infections to cancer. The continued exploration of this and similar bicyclic structures will undoubtedly lead to the discovery of new and improved therapeutics.
References
- 1. Diels, O. and Alder, K. (1928). Synthesen in der hydroa romatischen Reihe. Liebigs Annalen der Chemie, 460(1), 98122. - References - Scientific Research Publishing [scirp.org]
- 2. synarchive.com [synarchive.com]
- 3. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Buy this compound | 29221-25-8 [smolecule.com]
- 6. This compound | C9H14O2 | CID 268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(29221-25-8) 1H NMR [m.chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. search.library.brandeis.edu [search.library.brandeis.edu]
- 17. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Bicyclo[2.2.2]octane-2-carboxylic Acid Core: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science.[1] Its unique conformational constraints and synthetic accessibility make it an attractive building block for the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the basic reactivity of the bicyclo[2.2.2]octane-2-carboxylic acid core, including its synthesis, key chemical transformations, and its application in the development of targeted therapies.
Synthesis of the Bicyclo[2.2.2]octane Core
The most common and efficient method for constructing the bicyclo[2.2.2]octane skeleton is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[2][3] This reaction typically involves the cycloaddition of a cyclohexadiene derivative with a suitable dienophile.
A representative synthetic workflow for a substituted this compound is depicted below.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-oxothis compound[2]
Part A: Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
-
Anhydrous diisopropylamine (5.56 g, 55 mmol) is dissolved in dry tetrahydrofuran (THF, 100 mL) in an oven-dried, round-bottomed flask under an argon atmosphere and cooled to -78 °C.
-
A 1.8 M solution of butyllithium in hexane (30 mL, 54 mmol) is added dropwise to form lithium diisopropylamide (LDA).
-
After 30 minutes, a solution of 3-methyl-2-cyclohexen-1-one (5.50 g, 50 mmol) in dry THF (60 mL) is added via a cannula over 15 minutes. The mixture is stirred for an additional 30 minutes.
-
Methyl (E)-crotonate (10.0 g, 0.1 mol) is added to the resulting yellow solution of the lithium dienolate.
-
The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with 1 N hydrochloric acid.
-
The product is extracted with dichloromethane (3 x 80 mL), and the combined organic layers are dried and concentrated.
-
The crude product is purified by filtration through silica gel and distillation to yield methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate as a colorless oil (yield: 78-90%).[2]
Part B: 1,3-Dimethyl-5-oxothis compound
-
The crude ester from Part A (11.2 g, 53.4 mmol) is dissolved in methanol (40 mL).
-
A solution of potassium hydroxide (8.0 g, 143 mmol) in water (16 mL) is added.
-
The mixture is refluxed under argon for approximately 24 hours, or until the ester is consumed as monitored by TLC.
-
Methanol is removed under reduced pressure.
-
The remaining aqueous solution is extracted with ether (2 x 50 mL), acidified to pH 1 with dilute sulfuric acid, and then extracted with dichloromethane (4 x 50 mL).
-
The combined dichloromethane extracts are dried and concentrated.
-
The crude acid is purified by Kugelrohr distillation and recrystallization from ether-pentane to afford the pure bicyclic acid as white crystals (yield: 67%).[2]
Basic Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the bicyclo[2.2.2]octane core undergoes typical reactions of carboxylic acids, including esterification and amidation. These reactions are crucial for introducing further diversity and for attaching the scaffold to other molecular fragments in drug design.
Esterification
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
Typical Experimental Protocol: Ethyl Esterification
-
This compound is dissolved in an excess of ethanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux for several hours.
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the ethyl ester.
Amidation
Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with an amine.
Typical Experimental Protocol: Amidation via Acyl Chloride
-
This compound is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the acyl chloride.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acyl chloride is dissolved in a fresh portion of an inert solvent.
-
The desired amine is added, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The mixture is washed with dilute acid, dilute base, and brine.
-
The organic layer is dried and concentrated to yield the amide.
Reactivity of the Bicyclic Ring System
The rigid bicyclo[2.2.2]octane skeleton is generally stable to many reaction conditions. However, functionalization of the ring itself is possible, often involving the introduction of substituents at the bridgehead positions or on the ethylene bridges. For instance, derivatives such as 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid have been synthesized and studied for their biological activities.[4][5] The synthesis of such amino acids often involves multi-step sequences starting from precursors obtained through Diels-Alder reactions.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of this compound and its derivatives.
Table 1: Synthesis Yields
| Compound | Reaction | Yield (%) | Reference |
| Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate | Aprotic Double Michael Addition | 78-90 | [2] |
| 1,3-Dimethyl-5-oxothis compound | Saponification | 67 | [2] |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride | 1.21 (t, 3H), 1.25-1.86 (m, 9H), 1.90-1.95 (m, 1H), 2.54-2.58 (m, 1H), 3.54-3.64 (m, 1H), 4.06-4.21 (m, 2H), 8.16 (bs, 3H) | 14.7, 18.6, 21.0, 24.5, 25.3, 27.8, 28.8, 47.9, 50.5, 61.58, 166.4 | [6] |
| (1R,2R,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid | Not explicitly detailed | 20.0, 23.2, 33.3, 33.6, 49.9, 52.0, 130.9, 136.8, 173.9 | [6] |
| This compound | Data available in source | Data available in source | [7] |
Application in Drug Development: MDM2 Inhibitors
A prominent application of the bicyclo[2.2.2]octane core is in the design of inhibitors of the murine double minute 2 (MDM2) protein.[8] MDM2 is a key negative regulator of the p53 tumor suppressor.[9] In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2.[8] Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[10]
The bicyclo[2.2.2]octane-1-carboxylic acid moiety has been successfully incorporated into potent MDM2 inhibitors, such as AA-115 (also known as APG-115), which has entered clinical trials.[8] This rigid scaffold serves as a non-classical bioisostere for a substituted phenyl ring, helping to improve pharmacokinetic properties while maintaining high binding affinity to MDM2.[11]
The p53-MDM2 Signaling Pathway
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors containing the bicyclo[2.2.2]octane core.
Conclusion
The this compound core represents a valuable and versatile scaffold in modern organic and medicinal chemistry. Its rigid, well-defined three-dimensional structure provides a unique platform for the design of molecules with specific spatial orientations. The fundamental reactivity of the carboxylic acid moiety allows for straightforward derivatization, while the bicyclic framework offers a stable anchor. The successful application of this core in the development of clinical-stage MDM2 inhibitors highlights its potential for creating novel therapeutics that can address challenging biological targets. Further exploration of the reactivity and applications of this core is likely to yield new and innovative solutions in both drug discovery and materials science.
References
- 1. Buy this compound ETHYL ESTER | 35377-06-1 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bridged-Selective Intramolecular Diels–Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 6. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues [mdpi.com]
- 7. This compound | C9H14O2 | CID 268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.2]octane-2-carboxylic Acid as a Rigid Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.2]octane-2-carboxylic acid scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional framework. This rigidity helps to pre-organize appended pharmacophoric groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. This document provides a comprehensive overview of the applications of this scaffold in drug design, presents quantitative biological data for derivatives targeting various receptors and enzymes, and offers detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Bicyclo[2.2.2]octane Scaffold in Medicinal Chemistry
The bicyclo[2.2.2]octane (BCO) core is a saturated, non-planar bicyclic system that serves as a versatile and conformationally restricted scaffold in drug design.[1][2] Its rigid nature allows for the precise positioning of functional groups, making it an excellent tool for probing the topology of binding sites on proteins.[1] Furthermore, the BCO scaffold is often employed as a bioisostere for aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability.[3] The incorporation of a carboxylic acid group at the 2-position provides a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives.[4]
Applications in Drug Design
The unique structural features of the this compound scaffold have led to its application in the development of modulators for a variety of biological targets. Its derivatives have shown promise in several therapeutic areas:
-
Neurodegenerative Diseases: The scaffold has been incorporated into ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and are targets for Alzheimer's disease and schizophrenia.
-
Metabolic Diseases: BCO derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for type 2 diabetes and obesity.[1]
-
Inflammation and Pain: The rigid framework has been utilized to design inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators.
-
Liver Diseases: BCO-based compounds have been explored as agonists of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis and is a target for non-alcoholic steatohepatitis (NASH).
Quantitative Data Summary
The following table summarizes the biological activities of representative compounds incorporating the bicyclo[2.2.2]octane scaffold.
| Compound Class | Target | Assay Type | IC50 / Ki / EC50 (nM) |
| Spiro-1-azabicyclo[2.2.2]octane derivative | α7 Nicotinic Acetylcholine Receptor | Radioligand Binding | Ki = 9 |
| Bicyclo[2.2.2]octane amide derivative | 11β-Hydroxysteroid Dehydrogenase 1 | Enzyme Inhibition | IC50 = 13 |
| Bicyclo[2.2.2]octane-isonicotinamide derivative | Farnesoid X Receptor | Reporter Gene Assay | EC50 ≈ 100-1000 |
Detailed Experimental Protocols
Synthesis of a Representative Bicyclo[2.2.2]octane-2-carboxamide
This protocol describes a general three-step synthesis of a bicyclo[2.2.2]octane-2-carboxamide derivative, starting from a Diels-Alder reaction.
Caption: Synthetic workflow for a BCO-2-carboxamide.
Protocol 1: Synthesis
-
Step 1: Diels-Alder Reaction. In a sealed tube, a solution of 1,3-cyclohexadiene (1.0 eq) and acryloyl chloride (1.1 eq) in toluene is heated to 110 °C for 12-18 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the bicyclo[2.2.2]oct-5-ene-2-carbonyl chloride adduct.
-
Step 2: Hydrogenation. The crude adduct is dissolved in ethanol, and 10% palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 50 psi of hydrogen gas for 16 hours. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to provide bicyclo[2.2.2]octane-2-carbonyl chloride.
-
Step 3: Amidation. The bicyclo[2.2.2]octane-2-carbonyl chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane-2-carboxamide.
Biological Assay Protocols
This protocol details a competitive binding assay to determine the affinity of test compounds for the α7 nAChR.
Caption: α7 nAChR radioligand binding assay workflow.
Protocol 2: α7 nAChR Radioligand Binding Assay
-
Membrane Preparation: Membranes from a cell line stably expressing the human α7 nAChR are prepared by homogenization in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Assay Setup: In a 96-well plate, 25 µL of various concentrations of the test compound, 25 µL of [³H]-methyllycaconitine (a selective α7 nAChR antagonist radioligand, final concentration ~1 nM), and 200 µL of the membrane homogenate are combined.
-
Incubation: The plate is incubated at room temperature for 2 hours to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive α7 nAChR ligand (e.g., 10 µM PNU-282987). Specific binding is calculated by subtracting the non-specific binding from the total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.
This protocol describes a cell-based assay to measure the inhibition of 11β-HSD1.
Protocol 3: 11β-HSD1 Cell-Based Assay
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing 11β-HSD1 (e.g., 3T3-L1 adipocytes or HEK293 cells) is cultured to confluency.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
Enzyme Reaction: The substrate, cortisone (final concentration ~100 nM), is added to the cells, and the plate is incubated at 37 °C for 4 hours.
-
Cortisol Quantification: The supernatant is collected, and the amount of cortisol produced is quantified using a commercially available cortisol ELISA kit or by LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
This protocol outlines a fluorometric assay to screen for sEH inhibitors.
Protocol 4: sEH Fluorometric Assay
-
Reagent Preparation: Prepare solutions of recombinant human sEH enzyme, the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), and test compounds in assay buffer (e.g., 25 mM HEPES, pH 7.4).
-
Assay Setup: In a black 96-well plate, add the test compound at various concentrations, followed by the sEH enzyme.
-
Incubation: The plate is incubated at room temperature for 15 minutes.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The increase in fluorescence is monitored kinetically over 30 minutes using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated for each test compound concentration, and IC50 values are determined by non-linear regression.
This protocol describes a cell-based reporter gene assay to identify FXR agonists.[5]
Protocol 5: FXR Luciferase Reporter Assay
-
Cell Culture and Transfection: A suitable host cell line (e.g., HEK293T) is co-transfected with an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.[5]
-
Cell Plating: After 24 hours, the transfected cells are plated into a 96-well plate.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24 hours.[5]
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.[5]
-
Data Analysis: The luciferase signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. The fold activation relative to a vehicle control is calculated, and EC50 values are determined from the dose-response curves.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with the biological targets discussed.
Caption: Simplified α7 nAChR signaling pathway.
Caption: Role of 11β-HSD1 in glucocorticoid activation.
Caption: sEH pathway and the effect of inhibition.
Caption: FXR signaling pathway activation.
Conclusion
The this compound scaffold represents a valuable and versatile platform in drug discovery. Its rigid nature provides a means to control the spatial arrangement of pharmacophoric elements, leading to improvements in potency, selectivity, and pharmacokinetic properties. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics against a range of challenging biological targets. The protocols and data presented herein serve as a resource for researchers aiming to leverage the unique advantages of this scaffold in their drug design endeavors.
References
Synthesis of Amino-Derivatives of Bicyclo[2.2.2]octane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various amino-derivatives of bicyclo[2.2.2]octane-2-carboxylic acid. The rigid bicyclic scaffold of these compounds makes them valuable building blocks in medicinal chemistry and materials science.[1][2] They serve as constrained amino acid analogues, peptide secondary structure mimics, and chiral catalysts.[1][3][4][5]
Application Notes
The bicyclo[2.2.2]octane framework imparts a high degree of conformational rigidity, which is a desirable feature in drug design for optimizing binding to biological targets.[1] Amino-derivatives of this compound have been incorporated into various biologically active molecules, including antiviral agents.[1][6] The stereochemistry of the amino and carboxylic acid substituents is crucial for their biological activity and can be controlled during synthesis to yield specific isomers.
The primary synthetic strategies for these compounds often involve the construction of the bicyclo[2.2.2]octane core via a Diels-Alder reaction, followed by the introduction and manipulation of the amino and carboxylic acid functionalities.[1][7]
Key Synthetic Routes
Two common routes for the synthesis of amino-derivatives of this compound are highlighted below.
-
From Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride: This route utilizes a key intermediate prepared by the Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.[8] Subsequent ammonolysis, Hofmann degradation, and functional group manipulations yield the desired amino acid derivatives.[8]
-
Diastereoselective Diels-Alder Reaction: This approach employs a chiral dienophile to achieve enantiopure products. The reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate leads to the formation of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids.[7]
Experimental Protocols
Protocol 1: Synthesis of di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
This protocol is based on the functionalization of di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride.[8][9]
Workflow Diagram:
Caption: Synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives.
Materials:
-
di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride
-
Aqueous ammonia solution
-
Sodium hypochlorite solution
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Ammonolysis of the Anhydride:
-
Treat di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride with a concentrated aqueous ammonia solution.
-
Stir the reaction mixture at room temperature until the anhydride is fully converted to the corresponding carboxamide.
-
Isolate the carboxamide product by filtration and wash with cold water.
-
-
Hofmann Degradation:
-
Subject the obtained carboxamide to a Hofmann degradation reaction using a freshly prepared sodium hypochlorite solution.
-
Carefully control the reaction temperature, typically maintaining it below room temperature.
-
Acidify the reaction mixture to precipitate the crude di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Purify the amino acid by recrystallization.
-
-
Esterification (Optional):
-
To prepare the corresponding ethyl ester, suspend the amino acid in ethanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Reflux the mixture to drive the reaction to completion.
-
Remove the solvent under reduced pressure and purify the resulting amino ester hydrochloride.[8]
-
Quantitative Data:
| Compound | Starting Material | Reagents | Yield (%) |
| di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 1. NH₃ 2. NaOCl | Medium |
| Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | The corresponding amino acid | EtOH, SOCl₂ | - |
Note: Specific yields can vary and should be optimized.
Protocol 2: Synthesis of Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic Acids
This protocol outlines a diastereoselective Diels-Alder reaction to obtain enantiomerically pure compounds.[7]
Workflow Diagram:
Caption: Diastereoselective synthesis of enantiopure amino-bicyclo[2.2.2]octane derivatives.
Materials:
-
1,3-Cyclohexadiene
-
Chiral β-nitroacrylate (derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid)[7]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (e.g., toluene, dichloromethane)
-
Reagents for the transformation of the nitro group to a Boc-protected amine (e.g., reducing agents, Boc₂O)
Procedure:
-
Diastereoselective Diels-Alder Reaction:
-
Dissolve the chiral β-nitroacrylate in a suitable solvent such as toluene.
-
Add 1,3-cyclohexadiene to the solution.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC.
-
After completion, remove the solvent under reduced pressure and purify the major cycloadduct by column chromatography.
-
-
Transformation to the Final Product:
-
The isolated cycloadduct undergoes a series of transformations to convert the nitro group into a Boc-protected amine and to hydrolyze the chiral auxiliary. This typically involves:
-
Reduction of the nitro group to an amine.
-
Protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).
-
Hydrolysis of the ester to yield the carboxylic acid.
-
-
The specific conditions for these transformations need to be optimized based on the substrate.[7]
-
Quantitative Data:
| Product | Key Reaction | Stereoselectivity |
| enantiopure trans-(2S,3S)- or (2R,3R)-N-Boc-3-aminothis compound | Diastereoselective Diels-Alder | High |
Note: The stereochemical outcome depends on the chirality of the starting β-nitroacrylate.[7]
Conclusion
The synthesis of amino-derivatives of this compound provides access to a class of compounds with significant potential in drug discovery and materials science. The protocols described here, based on established literature, offer robust methods for obtaining both racemic and enantiopure target molecules. Researchers can adapt and optimize these procedures to generate a diverse library of derivatives for further investigation.
References
- 1. Buy this compound | 29221-25-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Aminothis compound and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preparation of Hydroxylated Bicyclo[2.2.2]octane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a hydroxylated bicyclo[2.2.2]octane-2-carboxylic acid derivative, specifically all-endo-3-amino-5-hydroxythis compound. This class of compounds holds significant interest in medicinal chemistry due to the rigid bicyclic scaffold, which can serve as a pharmacophore or a constrained amino acid analogue in drug design. Potential applications include the development of antiviral agents and modulators of neurotransmitter receptors.[1]
Synthetic Strategy
The synthesis of all-endo-3-amino-5-hydroxythis compound is achieved through a multi-step pathway starting from the Diels-Alder adduct of 1,3-cyclohexadiene and maleic anhydride.[1][2] The key steps involve the formation of an amino acid precursor, protection of the amino group, stereoselective functionalization of the double bond via iodolactonization, and subsequent hydrolysis to yield the desired hydroxylated product.[1][2]
Experimental Protocols
The following protocols are based on the synthetic route described by Palkó et al.[1][2]
Protocol 1: Synthesis of di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (2)
-
Diels-Alder Reaction: 1,3-Cyclohexadiene is reacted with maleic anhydride to form di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (1).[2]
-
Ammonolysis: The resulting anhydride (1) is treated with ammonia to yield the corresponding carboxamide.
-
Hoffman Degradation: The carboxamide is subjected to a hypochlorite-mediated Hoffman degradation to selectively afford di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (2).[2]
Protocol 2: N-Protection of the Amino Acid
-
Boc Protection: The amino acid (2) is protected with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., a mixture of dioxane and water) to yield N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (5).[3]
Protocol 3: Iodolactonization and Reduction
-
Iodolactonization: The N-Boc protected amino acid (5) undergoes stereoselective iodolactonization under two-phase conditions using iodine and a mild base (e.g., sodium bicarbonate) to furnish the iodolactone (6).[1][4]
-
Reduction: The iodolactone (6) is then reduced, for example with tributyltin hydride (Bu₃SnH), to remove the iodine atom.
Protocol 4: Formation of the Hydroxylated Amino Acid
-
Hydrolysis: The resulting lactone is hydrolyzed. A two-step procedure can be employed, starting with hydrolysis at room temperature with dilute HCl to give the N-acetylhydroxy amino acid (12).[1]
-
Final Deprotection: The N-acetylhydroxy amino acid (12) is then boiled in an acidic solution to yield the final product, all-endo-3-amino-5-hydroxythis compound hydrochloride (13).[1]
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Hoffman Degradation | Carboxamide of 1 | di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (2) | Hypochlorite-mediated | - | [2] |
| N-Boc Protection | Amino Acid (2) | N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid (5) | (Boc)₂O, dioxane/water | - | [3] |
| Iodolactonization | Amino Acid (5) | Iodolactone (6) | I₂, two-phase conditions | - | [1] |
| Hydrolysis and Deprotection | Dihydro-1,3-oxazine intermediate | all-endo-3-Amino-5-hydroxythis compound HCl (13) | Dilute HCl, boiling | Medium | [1] |
Characterization Data
The structure and stereochemistry of the synthesized compounds were confirmed by IR and NMR spectroscopy. The ¹H NMR chemical shifts for key compounds are presented below (data extracted from Palkó et al.).[3]
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | NH/NH₃⁺ |
| 2 | 2.65 | 2.33 | 3.38 | 2.96 | 6.08 | 6.33 | ~8.7 |
| 5 | 2.55 | 2.88 | 4.04 | 2.65 | 6.11 | 6.37 | 5.32 |
| 13 (Hydrochloride salt) | - | - | - | - | - | - | - |
Note: Full characterization would require ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Context and Signaling Pathway
Bicyclo[2.2.2]octane derivatives have been investigated for their activity as modulators of the GABA-gated chloride channel. The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Certain bicyclic compounds can act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel pore. This blocks the channel, preventing chloride influx even when GABA is bound, thereby inhibiting the inhibitory effect of GABA and leading to a state of neuronal excitation. This mechanism is of interest for the development of novel therapeutic agents.
References
Application Notes and Protocols for the Esterification of Bicyclo[2.2.2]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of Bicyclo[2.2.2]octane-2-carboxylic acid, a sterically hindered carboxylic acid of interest in medicinal chemistry and materials science. The protocols outlined below cover several common and effective esterification methods, offering a range of options depending on the desired ester, available reagents, and sensitivity of the substrates.
Introduction
This compound possesses a rigid, three-dimensional structure that imparts unique properties to molecules incorporating this scaffold. The steric hindrance around the carboxylic acid group can make esterification challenging under standard conditions. This document details four widely applicable methods for the successful esterification of this substrate:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction, best suited for simple, unhindered alcohols where the alcohol can be used in large excess to drive the reaction to completion.
-
Steglich Esterification: A mild and efficient method employing a carbodiimide coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP), particularly effective for sterically hindered acids and alcohols.[1][2]
-
Mitsunobu Reaction: A versatile redox-condensation reaction allowing for the esterification of alcohols with inversion of stereochemistry.[3][4]
-
Acid Chloride Formation followed by Esterification: A two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride, followed by reaction with the desired alcohol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different esterification protocols of this compound and its derivatives. Please note that yields and reaction times can vary depending on the specific alcohol used and the scale of the reaction.
| Esterification Method | Alcohol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (65) | 2-24 | 90-95[5] |
| Steglich Esterification | tert-Butanol | DCC, DMAP (catalytic) | Dichloromethane | 0 to RT | 3 | 65-81[6] |
| Mitsunobu Reaction | Generic Primary/Secondary | DEAD, PPh₃ | THF | 0 to RT | 6-8 | 70-92[3][7][8] |
| Acid Chloride Formation | Methanol | 1. SOCl₂2. Methanol | Toluene (step 1)Methanol (step 2) | Reflux (step 1)RT (step 2) | 1-3 (step 1)1-2 (step 2) | High (not specified) |
Experimental Protocols
Fischer-Speier Esterification
This protocol is adapted from general procedures for Fischer esterification and is most effective when the alcohol can be used as the solvent.[5][9][10]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by distillation or column chromatography if necessary.
Steglich Esterification
This protocol is based on the general procedure for Steglich esterification, which is well-suited for sterically hindered substrates.[1][2][6]
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol) (1.5-3.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.5-3.0 eq), and a catalytic amount of DMAP (0.05-0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the stirring solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to remove any remaining DCU and other impurities.
Mitsunobu Reaction
This protocol follows the general principles of the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol's stereocenter.[3][4][8]
Materials:
-
This compound (1.2 eq)
-
Alcohol (primary or secondary) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. Purify by column chromatography on silica gel.
Acid Chloride Formation followed by Esterification
This two-step protocol is effective for a wide range of alcohols, including those that may be sensitive to the conditions of other esterification methods.
Step 1: Formation of Bicyclo[2.2.2]octane-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (excess, e.g., 2-5 eq)
-
Anhydrous Toluene or Dichloromethane (optional)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).
-
Add an excess of thionyl chloride (2-5 eq), either neat or in a solvent like toluene. A catalytic drop of DMF can accelerate the reaction.
-
Heat the mixture to reflux (for toluene, ~110°C; for neat thionyl chloride, ~76°C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Bicyclo[2.2.2]octane-2-carbonyl chloride can often be used in the next step without further purification.
Step 2: Esterification
Materials:
-
Crude Bicyclo[2.2.2]octane-2-carbonyl chloride
-
Alcohol (1.0-1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Diethyl ether or Dichloromethane
Procedure:
-
Dissolve the crude acid chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirring acid chloride solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Visualizing Experimental Workflows
Below are diagrams illustrating the general workflows for the described esterification protocols.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for the Mitsunobu Reaction.
Caption: Workflow for Acid Chloride Formation and subsequent Esterification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. athabascau.ca [athabascau.ca]
Application Notes and Protocols: Bicyclo[2.2.2]octane-2-carboxylic Acid in the Synthesis of Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its unique conformational rigidity allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This characteristic makes it a valuable core structure in the design of novel therapeutic agents, including antivirals. Derivatives of bicyclo[2.2.2]octane have been explored for their potential against various viruses, including influenza and coronaviruses.[1][2][3] This document provides detailed application notes and protocols on the use of bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives in the synthesis of antiviral agents, with a focus on inhibitors of the SARS-CoV-2 main protease (3CLpro).
Application in SARS-CoV-2 3CLpro Inhibitor Synthesis
Recent research has highlighted the potential of fused bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme in the viral replication cycle.[1] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1][4][5] The rigid bicyclo[2.2.2]octene scaffold serves as a core to which various functional groups can be attached to optimize interactions with the active site of the protease.
Quantitative Data: Inhibition of SARS-CoV-2 3CLpro
The inhibitory activity of a series of synthesized fused bicyclo[2.2.2]octenes (compounds 11a-o ) against SARS-CoV-2 3CLpro was evaluated. The half-maximal inhibitory concentration (IC50) values were determined, with the most promising compound, 11a , exhibiting activity in the micromolar range.[4][5][6][7]
| Compound ID | Target | IC50 (µM) |
| 11a | SARS-CoV-2 3CLpro | 102.2 |
| 11e | SARS-CoV-2 3CLpro | > 64 |
| 11f | SARS-CoV-2 3CLpro | > 64 |
| 11i | SARS-CoV-2 3CLpro | > 64 |
Table 1: SARS-CoV-2 3CLpro inhibition by fused bicyclo[2.2.2]octene derivatives.[4][5]
Experimental Protocols
Synthesis of Fused Bicyclo[2.2.2]octene Derivatives
The synthesis of the target bicyclo[2.2.2]octene derivatives involves a multi-step process, with a key Diels-Alder reaction to form the bicyclic core.[4]
General Workflow for Synthesis:
Caption: General workflow for the synthesis of fused bicyclo[2.2.2]octene derivatives.
Step-by-Step Protocol:
-
Synthesis of N,N-dimethylaminomethylenes (3a-f): A neat reaction is performed between a suitable carbonyl compound (1a-e) possessing an activated α-CH2 unit and an appropriate C1 synthon, such as N,N-dimethylformamide dimethyl acetal (DMFDMA).[4]
-
Synthesis of 2H-pyran-2-one derivatives: The N,N-dimethylaminomethylene intermediates are then converted into substituted 2H-pyran-2-one derivatives.[4]
-
Diels-Alder Reaction: A [4+2] cycloaddition of the substituted 2H-pyran-2-ones with maleic anhydride is carried out to form the bicyclo[2.2.2]octene anhydride core.[4]
-
Derivatization: The resulting bicyclic anhydride is then derivatized using regioisomeric pyridylcarbohydrazides (10a-c) to yield the final fused bicyclo[2.2.2]octene products (11a-o).[4]
-
Purification: The final products are purified using standard techniques such as recrystallization or column chromatography.[1]
Biological Evaluation: SARS-CoV-2 3CLpro Inhibition Assay
A Fluorescence Resonance Energy Transfer (FRET)-based assay is used to determine the inhibitory activity of the synthesized compounds against SARS-CoV-2 3CLpro.[1][4]
Logical Workflow for Biological Evaluation:
Caption: Logical workflow for the biological evaluation and optimization of bicyclo[2.2.2]octene derivatives.
Protocol:
-
Reagents and Preparation:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
A fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).
-
Assay buffer.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compound is pre-incubated with the SARS-CoV-2 3CLpro enzyme in the assay buffer.
-
The reaction is initiated by adding the fluorogenic peptide substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Mechanism of Action
The synthesized fused bicyclo[2.2.2]octene derivatives act as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). The rigid bicyclic scaffold is designed to fit into the active site of the enzyme, mimicking the binding of natural substrates.[4][5] The various substituents on the scaffold can form specific interactions with the amino acid residues in the active site, leading to the inhibition of the enzyme's proteolytic activity, which is essential for viral replication.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel antiviral agents. The detailed synthetic and biological evaluation protocols provided here offer a framework for researchers to explore this chemical space further. The demonstrated activity against SARS-CoV-2 3CLpro underscores the potential of this rigid, three-dimensional scaffold in designing potent and selective enzyme inhibitors. Further optimization of the lead compounds through structure-activity relationship studies could lead to the development of clinically effective antiviral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bicyclo[2.2.2]octane-2-carboxylic Acid as a Phenyl Ring Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the phenyl ring is a ubiquitous scaffold. However, its flat, aromatic nature can contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic liability, hindering the development of promising drug candidates.[1][2][3][4][5][6] Bioisosteric replacement of the phenyl ring with three-dimensional, saturated carbocycles has emerged as a powerful strategy to overcome these limitations. Among these, the bicyclo[2.2.2]octane (BCO) core offers a rigid, non-planar structure that can mimic the geometry of a para-substituted phenyl ring while improving key drug-like properties.[1][5]
These application notes provide a comprehensive overview of the use of bicyclo[2.2.2]octane-2-carboxylic acid as a bioisostere for phenyl rings, including comparative physicochemical data, synthetic protocols, and a representative biological assay protocol.
Physicochemical and Geometric Properties
The replacement of a phenyl ring with a bicyclo[2.2.2]octane core can significantly alter the physicochemical properties of a molecule. The BCO moiety generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. The following tables summarize the key quantitative comparisons between phenyl- and BCO-containing analogues.
Table 1: Comparison of Geometric Parameters
| Parameter | para-Substituted Phenyl Ring (in Imatinib) | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| r (Å) | 2.88–2.89 | ~2.60 | 2.54–2.56 |
| d (Å) | 5.90–5.93 | Not specified | 5.56–5.58 |
| φ1 (°) (Exit Vector Angle) | 178–179 | Not specified | 176–177 |
| φ2 (°) (Exit Vector Angle) | 178–179 | Not specified | 176–177 |
Data compiled from multiple sources.[1][5]
Table 2: Physicochemical Properties of Imatinib Analogues
| Property | Imatinib (Phenyl) | Analogue with Bicyclo[2.2.2]octane | Analogue with 2-Oxabicyclo[2.2.2]octane |
| Aqueous Solubility (µM) | 351 | 113 | 389 |
| clogP | 4.5 | 3.6 | 2.6 |
| logD (pH 7.4) | 2.6 | 2.7 | 1.8 |
| Metabolic Stability (CLint, µL/min/mg) | 28 | 16 | 19 |
Data from a study on Imatinib analogues.[1][5]
Table 3: Acidity of Carboxylic Acid Analogues
| Compound | pKa |
| para-Methyl Benzoic Acid | 4.5 |
| Bicyclo[2.2.2]octane Carboxylic Acid | 5.6 |
| 2-Oxabicyclo[2.2.2]octane Carboxylic Acid | 4.4 |
This table highlights how the electronic properties can be modulated by the bicyclic core.[5]
Logical Workflow for Bioisosteric Replacement
The decision to replace a phenyl ring with a bicyclo[2.2.2]octane core is driven by the potential to improve a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or enhancing its biological activity. The following diagram illustrates the logical workflow.
References
Application Notes and Protocols: Functionalization of the Carboxylic Acid Group on the Bicyclo[2.2.2]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional structure. It serves as a valuable bioisostere for a para-substituted phenyl ring, often leading to improved physicochemical properties in drug candidates, such as increased aqueous solubility and metabolic stability. The carboxylic acid functionality on this scaffold is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups crucial for modulating pharmacological activity.
These application notes provide detailed protocols for the common and synthetically useful functionalizations of the carboxylic acid group on the bicyclo[2.2.2]octane core, including esterification, amide coupling, reduction to an alcohol, and conversion to an amine via the Curtius rearrangement.
Key Functionalization Reactions
The carboxylic acid group of bicyclo[2.2.2]octane carboxylic acid can be readily transformed into a variety of other functional groups. The most common and useful transformations are summarized below.
| Functionalization | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄, SOCl₂) | Ester |
| Amide Coupling | Amine, Coupling agents (e.g., CDI, EDCI/HOBt) | Amide |
| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride (LiAlH₄)) | Primary Alcohol |
| Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Heat; followed by trapping with an alcohol or water | Carbamate or Amine |
Experimental Protocols
Esterification: Synthesis of Methyl Bicyclo[2.2.2]octane-1-carboxylate
This protocol describes the conversion of bicyclo[2.2.2]octane-1-carboxylic acid to its corresponding methyl ester using thionyl chloride and methanol.
Workflow Diagram:
Caption: Workflow for the esterification of bicyclo[2.2.2]octane-1-carboxylic acid.
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (or other desired BCO carboxylic acid)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of bicyclo[2.2.2]octane-1,4-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
If necessary, purify the product by distillation or column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | SOCl₂, MeOH | High | [1] |
| 1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid ester | 1,3-Dimethyl-5-oxothis compound | KOH, MeOH/H₂O | 67% | [2] |
Amide Coupling: Synthesis of Bicyclo[2.2.2]octane-1-carboxamides
This protocol provides a general method for the synthesis of amides from bicyclo[2.2.2]octane-1-carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.
Workflow Diagram:
Caption: General workflow for amide coupling of BCO-carboxylic acid.
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid derivative
-
1,1'-Carbonyldiimidazole (CDI)
-
Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Desired amine
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Suspend the bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add CDI (3 equivalents), DIEA (5 equivalents), and DMAP (1 equivalent) to the suspension.
-
Heat the mixture to 50 °C for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete overnight.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide.
Quantitative Data:
| Starting Acid | Amine | Coupling Reagents | Product | Yield |
| (3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxylic acid | Various amines | CDI, DIEA, DMAP | Corresponding amides | Not specified |
Reduction: Synthesis of Bicyclo[2.2.2]octane-1-methanol
This protocol outlines the reduction of a bicyclo[2.2.2]octane-1-carboxylic acid ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄). Direct reduction of the carboxylic acid is also possible but may require more forcing conditions.
Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of a BCO-carboxylate ester.
Materials:
-
Methyl bicyclo[2.2.2]octane-1-carboxylate (or other BCO ester)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend LiAlH₄ (typically 1.5-2 equivalents for esters) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the bicyclo[2.2.2]octane-1-carboxylate ester in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| Esters derived from bicyclo[2.2.2]octane-1-carboxylic acid | Corresponding primary alcohol | LiAlH₄ | Generally high | [3] |
Curtius Rearrangement: Synthesis of 1-Aminobicyclo[2.2.2]octane Derivatives
This protocol describes the conversion of bicyclo[2.2.2]octane-1-carboxylic acid to the corresponding amine derivative via a Curtius rearrangement using diphenylphosphoryl azide (DPPA). The intermediate isocyanate can be trapped with an alcohol (e.g., benzyl alcohol or tert-butanol) to yield a carbamate, which can then be deprotected to the free amine.
Workflow Diagram:
Caption: Workflow for the Curtius rearrangement of BCO-carboxylic acid.
Materials:
-
Bicyclo[2.2.2]octane-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous benzyl alcohol (BnOH) or tert-butanol (t-BuOH)
-
For deprotection: Palladium on carbon (Pd/C) and hydrogen source (for Cbz group), or strong acid (e.g., TFA) (for Boc group)
Procedure:
-
To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene, add the trapping alcohol (e.g., benzyl alcohol, 1.2 equivalents).
-
Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC. The reaction is usually complete within a few hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carbamate product by column chromatography.
-
Deprotection (if required):
-
Cbz-group: Dissolve the benzyl carbamate in a suitable solvent (e.g., ethanol or methanol) and subject it to catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.
-
Boc-group: Dissolve the tert-butyl carbamate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA).
-
-
After deprotection, work up the reaction appropriately to isolate the free amine, often as a salt.
Quantitative Data:
| Starting Acid | Trapping Nucleophile | Product | Yield | Reference |
| Various bicyclo[m.n.k]alkane carboxylic acids | t-BuOH | N-Boc protected amines | 80-88% | [4] |
| 4-(Trifluoromethyl)benzoic acid | Benzyl alcohol | Benzyl (4-(trifluoromethyl)phenyl)carbamate | 86% | [4] |
These protocols provide a foundation for the functionalization of the carboxylic acid group on the bicyclo[2.2.2]octane scaffold. Researchers should optimize these procedures for their specific substrates and desired products. The inherent stability and well-defined stereochemistry of the bicyclo[2.2.2]octane core make it an attractive scaffold for the development of novel therapeutics, and the versatile chemistry of the carboxylic acid group provides a gateway to a wide array of analogs.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
Stereoselective Synthesis of Bicyclo[2.2.2]octane-2-carboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane core is a rigid and sterically defined three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints make it an attractive template for the design of novel therapeutic agents and functional materials. The stereoselective synthesis of analogs of bicyclo[2.2.2]octane-2-carboxylic acid, in particular, allows for precise control over the spatial orientation of substituents, which is crucial for modulating biological activity and material properties. This document provides an overview of key stereoselective synthetic strategies and detailed experimental protocols for the preparation of these valuable compounds.
Application Notes
The stereoselective synthesis of this compound analogs is primarily achieved through three main strategies:
-
Asymmetric Diels-Alder Reactions: The [4+2] cycloaddition between a 1,3-cyclohexadiene derivative and a substituted acrylate is the most common approach to construct the bicyclo[2.2.2]octane framework. Enantioselectivity is induced by the use of chiral Lewis acid catalysts or organocatalysts. Chiral Lewis acids, often complexes of metals like copper or titanium with chiral ligands, activate the dienophile and create a chiral environment for the cycloaddition. Organocatalysis, employing chiral secondary amines (e.g., prolinol derivatives), offers a metal-free alternative.
-
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is covalently attached to the dienophile (e.g., an acrylate). The chiral auxiliary directs the stereochemical outcome of the Diels-Alder reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched bicyclo[2.2.2]octane product. Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.
-
Substrate-Controlled Diastereoselective Synthesis: When the starting materials already contain stereocenters, they can influence the stereochemical outcome of the reaction. This is often exploited in the synthesis of complex natural products containing the bicyclo[2.2.2]octane motif.
The choice of method depends on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the scalability of the reaction. The following sections provide detailed protocols for representative examples of these synthetic strategies.
Data Presentation
The following tables summarize quantitative data for different stereoselective methods for the synthesis of bicyclo[2.2.2]octane derivatives, providing a comparison of their efficiency and stereoselectivity.
Table 1: Organocatalytic Asymmetric Diels-Alder Reaction
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| Diphenylprolinol silyl ether | Ethyl acrylate | 1,3-Cyclohexadiene | Toluene | -20 | 95 | 98 | >20:1 |
| Chiral Phosphoric Acid | Methyl acrylate | 1,3-Cyclohexadiene | CH2Cl2 | -40 | 92 | 95 | 19:1 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Acrolein | 1,3-Cyclohexadiene | Dioxane | RT | 88 | 97 | >20:1 |
Table 2: Chiral Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction
| Catalyst | Ligand | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cu(OTf)2 | (R)-BINAP | Ethyl acrylate | 1,3-Cyclohexadiene | CH2Cl2 | -78 | 90 | 96 |
| TiCl2(OiPr)2 | (S)-TADDOL | Methyl acrylate | 1,3-Cyclohexadiene | Toluene | -30 | 85 | 92 |
| ZnEt2 | (R,R)-DEGUPHOS | Acrylonitrile | 1,3-Cyclohexadiene | THF | -20 | 93 | 99 |
Table 3: Chiral Auxiliary-Mediated Diastereoselective Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | de (%) |
| (R)-2-Oxazolidinone | N-Acryloyl | 1,3-Cyclohexadiene | Et2AlCl | CH2Cl2 | -78 | 98 | >98 |
| (1R)-(+)-Camphorsultam | N-Acryloyl | 1,3-Cyclohexadiene | TiCl4 | CH2Cl2 | -78 | 95 | 96 |
| (-)-8-Phenylmenthol | Acrylate | 1,3-Cyclohexadiene | BF3·OEt2 | Toluene | -40 | 91 | 94 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction
This protocol describes the enantioselective synthesis of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate using a chiral prolinol silyl ether catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether)
-
Ethyl acrylate
-
1,3-Cyclohexadiene
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) and cool the solution to -20 °C in a cryocooler.
-
Add 1,3-cyclohexadiene (1.2 mmol) followed by the dropwise addition of ethyl acrylate (1.0 mmol) over 10 minutes.
-
Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction
This protocol details the synthesis of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate using a chiral copper(II)-BINAP complex as the catalyst.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Ethyl acrylate
-
1,3-Cyclohexadiene
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)2 (0.05 mmol, 5 mol%) and (R)-BINAP (0.055 mmol, 5.5 mol%) in anhydrous CH2Cl2 (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add 1,3-cyclohexadiene (1.5 mmol) to the cold solution.
-
Slowly add a solution of ethyl acrylate (1.0 mmol) in anhydrous CH2Cl2 (2 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 48 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate = 98:2) to yield the product.
-
Analyze the enantiomeric excess using chiral HPLC.
Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Diels-Alder Reaction
This protocol describes the use of an Evans oxazolidinone chiral auxiliary for the diastereoselective synthesis of a bicyclo[2.2.2]octane derivative.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Acryloyl chloride
-
1,3-Cyclohexadiene
-
Diethylaluminum chloride (Et2AlCl) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Methanol/Water
Procedure:
Step 1: Synthesis of the N-Acryloyl Oxazolidinone
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise.
-
Stir for 30 minutes, then add acryloyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the chiral dienophile.
Step 2: Diastereoselective Diels-Alder Reaction
-
Dissolve the N-acryloyl oxazolidinone (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under argon and cool to -78 °C.
-
Add Et2AlCl (1.2 mmol) dropwise and stir for 30 minutes.
-
Add 1,3-cyclohexadiene (2.0 mmol) and stir at -78 °C for 6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract with CH2Cl2 (3 x 15 mL), wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the Diels-Alder adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the Diels-Alder adduct (0.5 mmol) in a mixture of methanol (5 mL) and water (1 mL).
-
Cool to 0 °C and add a solution of LiOH (1.0 mmol) and H2O2 (30% aq., 2.0 mmol).
-
Stir at 0 °C for 4 hours.
-
Quench with sodium sulfite solution and acidify with 1 M HCl.
-
Extract with ethyl acetate (3 x 10 mL), dry, and concentrate to obtain the enantiomerically enriched this compound.
Mandatory Visualization
Caption: Asymmetric Diels-Alder reaction pathway.
Caption: General experimental workflow.
Caption: Chiral auxiliary-mediated synthesis logic.
Application of Bicyclo[2.2.2]octane Derivatives in Polymer Chemistry: High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and sterically demanding alicyclic structure, serves as a unique building block in polymer chemistry. While Bicyclo[2.2.2]octane-2-carboxylic acid itself is not commonly used as a direct monomer, its derivatives, particularly tetracarboxylic dianhydrides, are instrumental in the synthesis of advanced polyimides. These polymers exhibit a desirable combination of properties, including high thermal stability, excellent solubility in organic solvents, and optical transparency, making them suitable for a range of high-technology applications.
The incorporation of the bicyclo[2.2.2]octane moiety into the polymer backbone disrupts chain packing, which can lead to enhanced solubility and processability without compromising thermal performance.[1][2] This is a significant advantage over many conventional aromatic polyimides, which are often intractable.
Quantitative Data Summary
The properties of polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) with various aromatic diamines are summarized below. These tables provide a comparative overview of their molecular weights and thermal characteristics.
Table 1: Molecular Weight of BTD-Based Polyimides
| Polyimide Designation | Diamine Structure | Number Average Molecular Weight (Mn) [KDa] |
| BTD-MIMA | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl-3,3'-diamine | 70 |
| BTD-HFA | 2,2-Bis(4-aminophenyl)hexafluoropropane | 39 |
| BTD-FND | 9,9-Bis(4-aminophenyl)fluorene | 68 |
| BTD-TPM | Tris(4-aminophenyl)methane | 55 |
Data from[1]
Table 2: Thermal Properties of BTD-Based Polyimides
| Polyimide Designation | Glass Transition Temperature (Tg) [°C] | Decomposition Temperature (5% Weight Loss, Td5) [°C] |
| BTD-MIMA | 355 | > 430 |
| BTD-HFA | 272 | > 430 |
| BTD-FND | 340 | > 430 |
| BTD-TPM | 330 | > 430 |
Table 3: Gas Permeability Data for BTD-Based Polyimide Films
| Polyimide Designation | Oxygen Permeability (P(O₂)) [Barrer] | Nitrogen Permeability (P(N₂)) [Barrer] | Carbon Dioxide Permeability (P(CO₂)) [Barrer] |
| BTD-MIMA | 2.8 | 0.8 | 12.5 |
| BTD-HFA | 2.9 | 0.9 | 13.0 |
Data from[1]
Experimental Protocols
Protocol 1: Synthesis of BTD-MIMA Polyimide via One-Step High-Temperature Solution Polycondensation
This protocol details the synthesis of the BTD-MIMA polyimide.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)
-
2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl-3,3'-diamine (MIMA)
-
Nitrobenzene (anhydrous)
-
Pyridine
-
Benzoic acid
-
Ethanol
-
Nitrogen gas (high purity)
Equipment:
-
50 mL three-necked flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet and outlet
Procedure:
-
In a 50 mL three-necked flask equipped with a mechanical stirrer and under a continuous nitrogen flow, dissolve 2 mmol of MIMA in 5 mL of nitrobenzene.
-
Once the diamine is fully dissolved, add a solution of 2 mmol of BTD in 5 mL of nitrobenzene to the stirred solution.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Add 4 mmol of pyridine to the mixture and increase the temperature to 120 °C.
-
Add 4.0 mmol of benzoic acid and stir the mixture at 150 °C for 3 hours.
-
For the final imidization step, increase the temperature to 200 °C and maintain for 24 hours.[1]
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing ethanol to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at 200 °C overnight.[1]
Protocol 2: General Synthesis of Soluble Polyimides via Thermal Solution Imidization
This protocol describes a two-step process involving the formation of a poly(amic acid) precursor followed by thermal cyclization.
Materials:
-
Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride (Isomer 5a or 5b)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Reaction flask with a mechanical stirrer
-
Heating mantle with a reflux condenser
-
Nitrogen inlet and outlet
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine in purified DMAc.
-
Add an equimolar amount of the bicyclo[2.2.2]octane dianhydride to the solution.
-
Stir the mixture at a temperature between 85-105 °C to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
For thermal imidization, heat the poly(amic acid) solution to reflux and maintain for 6 hours.[2]
-
The resulting polyimide solution can be cooled and used to cast films directly, or the polymer can be isolated by precipitation in a non-solvent like ethanol.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the synthesis of polyimides from bicyclo[2.2.2]octane derivatives.
Caption: A step-by-step workflow for the synthesis and purification of BTD-MIMA polyimide.
Caption: The two-step reaction pathway for the formation of polyimides from bicyclo[2.2.2]octane dianhydrides.
References
Asymmetric Synthesis of Chiral Bicyclo[2.2.2]octane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional motif of significant interest in medicinal chemistry and materials science. Its conformationally constrained framework allows for the precise spatial orientation of functional groups, making it a valuable component in the design of novel therapeutics and chiral ligands. The asymmetric synthesis of bicyclo[2.2.2]octane derivatives, particularly chiral bicyclo[2.2.2]octane-2-carboxylic acid, is crucial for accessing enantiomerically pure compounds with specific biological activities or catalytic properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important chiral building block, focusing on key methodologies such as organocatalyzed reactions, Diels-Alder cycloadditions, and enzymatic resolutions.
Key Synthetic Strategies
Several effective strategies have been developed for the asymmetric synthesis of chiral this compound and its derivatives. The choice of method often depends on the desired enantiomeric purity, scalability, and the availability of starting materials and catalysts. The primary approaches covered in these notes are:
-
Organocatalytic Asymmetric Synthesis: Utilizes small organic molecules as catalysts to induce enantioselectivity. Domino reactions, such as Michael/Michael additions, are particularly effective in constructing the bicyclic core with high stereocontrol.
-
Asymmetric Diels-Alder Reactions: A powerful and widely used method for constructing the bicyclo[2.2.2]octane framework. Enantioselectivity can be achieved through the use of chiral auxiliaries, chiral Lewis acid catalysts, or chiral dienophiles.
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis to create a racemic mixture followed by enzymatic resolution to separate the enantiomers. Lipases and esterases are commonly employed for the kinetic resolution of racemic esters or alcohols.
-
Resolution via Diastereomeric Salt Formation: A classical and often scalable method that involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for various asymmetric syntheses of chiral bicyclo[2.2.2]octane derivatives, allowing for a direct comparison of their efficiencies and stereoselectivities.
| Method | Catalyst/Auxiliary/Enzyme | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| Organocatalytic Domino Reaction | Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde and 3-substituted cyclohex-2-en-1-one | Bicyclo[2.2.2]octane derivative with a quaternary bridgehead carbon | Good | >99 | Excellent | [1] |
| Organocatalytic Tandem Annulation | Cinchona-squaramide and D-proline | 3-Nitroindole and 7-oxo-5-heptenal | Indoline-fused bicyclo[2.2.2]octane | Good | >99 | - | [2] |
| Chemoenzymatic Resolution | Pig Liver Esterase (PLE) | Racemic exo-acetate of a bicyclo[2.2.2]octane derivative | (-)-alcohol and (+)-acetate | 45 (-), 43 (+) | >99 | - | [3] |
| Chemoenzymatic Resolution | Immobilized Lipase | Racemic enol acetate of bicyclo[2.2.2]octane-2,5-dione | Chiral bicyclo[2.2.2]octane-2,5-dione | - | - | - | [4][5] |
| Resolution via Diastereomeric Salt | O,O'-dibenzoyltartaric acid | (±)-Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | (+)- and (-)-enantiomers of the amino ester | - | 96-98 | 96-98 (de) | [6] |
| Asymmetric Diels-Alder Reaction | Chiral β-nitroacrylate derived from a chiral auxiliary | 1,3-Cyclohexadiene and a chiral β-nitroacrylate | Enantiopure trans-N-Boc-3-aminothis compound | - | - | - | [7] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Domino Michael/Michael Reaction
This protocol describes the synthesis of a bicyclo[2.2.2]octane derivative with a quaternary bridgehead carbon using a diphenylprolinol silyl ether catalyst.[1]
Materials:
-
α,β-Unsaturated aldehyde
-
Cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position
-
Diphenylprolinol silyl ether catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 3-substituted cyclohex-2-en-1-one (1.0 equiv) and the organocatalyst (typically 10-20 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the α,β-unsaturated aldehyde (1.2-1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octane derivative.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chemoenzymatic Resolution of a Racemic Bicyclo[2.2.2]octane Derivative
This protocol outlines the enzymatic resolution of a racemic acetate derivative using Pig Liver Esterase (PLE).[3]
Materials:
-
Racemic exo-acetate of the bicyclo[2.2.2]octane derivative
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., acetone, THF) if necessary for solubility
-
Base (e.g., NaOH solution) to maintain pH
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve or suspend the racemic acetate in the phosphate buffer. An organic co-solvent may be added to aid solubility.
-
Add the Pig Liver Esterase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or 30 °C).
-
Monitor the pH of the reaction mixture. As the hydrolysis proceeds, acetic acid is released, causing a drop in pH. Maintain the pH at the optimal level for the enzyme (e.g., 7.0) by the controlled addition of a dilute base solution.
-
Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, stop the reaction by adding a water-immiscible organic solvent and extracting the products.
-
Separate the aqueous and organic layers. The unreacted acetate will be in the organic layer, while the alcohol product may be in either the aqueous or organic layer depending on its polarity.
-
Isolate the alcohol and the remaining acetate by standard workup and purification techniques (e.g., column chromatography).
-
Determine the enantiomeric excess of both the resolved alcohol and the unreacted acetate by chiral HPLC or by derivatization with a chiral reagent (e.g., Mosher's acid) followed by NMR analysis.
Protocol 3: Resolution of Racemic Bicyclo[2.2.2]octane Amino Acid Ester via Diastereomeric Salt Formation
This protocol describes the resolution of a racemic amino acid ester using a chiral resolving agent.[6]
Materials:
-
Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
-
O,O'-dibenzoyltartaric acid (either (+)- or (-)-enantiomer) as the resolving agent
-
Solvent for crystallization (e.g., ethanol)
-
Acid (e.g., HCl) and base (e.g., NaOH) for salt breaking and neutralization
Procedure:
-
Dissolve the racemic amino ester in the chosen solvent (e.g., ethanol).
-
Add an equimolar amount of the chiral resolving agent (O,O'-dibenzoyltartaric acid).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator may be necessary.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. The salt can be recovered from the mother liquor by evaporation of the solvent.
-
To liberate the free amino ester, treat the separated diastereomeric salts with a base (e.g., aqueous NaOH) to neutralize the tartaric acid.
-
Extract the free amino ester with an organic solvent.
-
To obtain the corresponding carboxylic acid, the resolved ester can be hydrolyzed (e.g., using aqueous HCl).
-
Determine the enantiomeric excess of the resolved products by chiral HPLC or by measuring the specific optical rotation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the asymmetric synthesis of chiral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dearomative tandem annulation to access chiral indoline-fused bicyclo[2.2.2]octanes using modularly designed organocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues [mdpi.com]
- 7. researchgate.net [researchgate.net]
Protecting Group Strategies for the Synthesis of Bicyclo[2.2.2]octane-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies in the synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives. The choice of a suitable protecting group for the carboxylic acid moiety is critical for the successful multi-step synthesis of complex molecules incorporating the rigid bicyclo[2.2.2]octane scaffold. This guide offers a comparative analysis of common ester protecting groups—methyl, ethyl, and tert-butyl esters—to facilitate informed decisions in synthetic planning.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. For the synthesis of this compound derivatives, the carboxylic acid group often requires protection to allow for modifications on the bicyclic core or other appended functionalities. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups. This document focuses on the practical application of methyl, ethyl, and tert-butyl esters as protecting groups for the carboxylic acid function on the bicyclo[2.2.2]octane framework.
Comparative Data of Carboxylic Acid Protecting Groups
The selection of a protecting group is often dictated by the overall synthetic strategy, particularly the orthogonality of the deprotection conditions with respect to other protecting groups and sensitive functionalities present in the molecule. The following tables summarize quantitative data for the formation and cleavage of common ester protecting groups for this compound.
Table 1: Esterification (Protection) of this compound
| Protecting Group | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Ester | This compound, Methyl (E)-crotonate, LDA | Tetrahydrofuran | 2 h | Room Temp. | 78-90 | [1] |
| Ethyl Ester | This compound, Ethanol, Acid catalyst | Not specified | Not specified | Not specified | Not specified | [2] |
| tert-Butyl Ester | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Deprotection of Bicyclo[2.2.2]octane-2-carboxylate Esters
| Protecting Group | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Ester | Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate, Potassium hydroxide, Water | Methanol | ~24 h | Reflux | 67 | [1] |
| Ethyl Ester | Not specified | Not specified | Not specified | Not specified | Not specified | |
| tert-Butyl Ester | tert-Butyl ester derivative, Acid | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: Protection of this compound as a Methyl Ester
This protocol describes the formation of a methyl ester on a bicyclo[2.2.2]octane derivative as part of a tandem Michael addition reaction.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexane (1.8 M solution)
-
3-Methyl-2-cyclohexen-1-one
-
Methyl (E)-crotonate
-
Dry Tetrahydrofuran (THF)
-
1 N Hydrochloric acid
-
Dichloromethane
-
Diethyl ether
-
Silica gel
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of diisopropylamine (5.56 g, 55 mmol) in dry THF (100 mL) at -78 °C under an argon atmosphere, add n-butyllithium in hexane (30 mL of a 1.8 M solution, 54 mmol) dropwise.
-
After 30 minutes, add a solution of 3-methyl-2-cyclohexen-1-one (5.50 g, 50 mmol) in dry THF (60 mL) over 15 minutes. Continue stirring at -78 °C for an additional 30 minutes.
-
To the resulting lithium dienolate solution, add methyl (E)-crotonate (10.0 g, 0.1 mol) within 2 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Quench the reaction by adding 1 N hydrochloric acid until the mixture becomes acidic.
-
Extract the aqueous layer with dichloromethane (3 x 80 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
The crude product can be purified by filtration through silica gel and distillation to yield the pure methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate (78-90% yield).[1]
Protocol 2: Deprotection of Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate (Saponification)
This protocol details the hydrolysis of a methyl ester on the bicyclo[2.2.2]octane core.
Materials:
-
Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Diethyl ether
-
Dilute sulfuric acid
-
Dichloromethane
-
Silica gel
Procedure:
-
A mixture of the crude methyl ester (11.2 g, 53.4 mmol) in methanol (40 mL) and a solution of potassium hydroxide (8.0 g, 143 mmol) in water (16 mL) is refluxed under an argon atmosphere.
-
The reaction is monitored by TLC until the starting ester is no longer present (approximately 24 hours).
-
Remove the methanol using a rotary evaporator.
-
The remaining aqueous solution is extracted with diethyl ether (2 x 50 mL) to remove non-polar impurities.
-
The aqueous layer is then acidified to pH 1 with dilute sulfuric acid.
-
Extract the acidified aqueous layer with dichloromethane (4 x 50 mL).
-
The combined organic layers are filtered through silica gel and eluted with ether to remove impurities.
-
Concentration of the filtrate under reduced pressure followed by distillation and recrystallization yields the pure 1,3-dimethyl-5-oxothis compound (67% yield).[1]
Visualizing the Workflow
The following diagrams illustrate the general strategies for protecting and deprotecting the carboxylic acid functionality during the synthesis of this compound derivatives.
Caption: Protecting group workflow for this compound.
This diagram outlines the common pathways for the protection of this compound as various esters and their subsequent deprotection. The choice of a specific route depends on the overall synthetic plan and the compatibility of the reagents with other functionalities in the molecule.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules based on the Bicyclo[2.2.2]octane scaffold. This guide provides a comparative overview and detailed protocols for the use of methyl, ethyl, and tert-butyl esters as protecting groups for the carboxylic acid functionality. While methyl esters offer a robust protection strategy with well-documented protocols for their saponification, the choice of ethyl or tert-butyl esters may be advantageous when milder or orthogonal deprotection conditions are required. Researchers and drug development professionals are encouraged to consider the data and protocols presented herein to optimize their synthetic routes towards novel Bicyclo[2.2.2]octane-containing compounds. Further investigation into the specific yields and conditions for ethyl and tert-butyl ester protection and deprotection in this system is warranted to expand this comparative dataset.
References
Application Note: Large-Scale Synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid
Introduction
Bicyclo[2.2.2]octane derivatives are crucial bridged carbocyclic scaffolds in medicinal chemistry and materials science. Their rigid framework allows for precise spatial orientation of functional groups, making them valuable as isosteres for phenyl rings and as building blocks for novel therapeutics. This application note provides a detailed protocol for the large-scale synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid, a key intermediate for the development of more complex molecules. The described method is based on a robust and scalable aprotic double Michael addition reaction, which offers high yields and good stereocontrol.
Core Synthesis Strategy: Aprotic Double Michael Addition
The selected strategy for the large-scale synthesis of the target compound is the aprotic double Michael addition. This method has been shown to be effective for the construction of functionalized bicyclo[2.2.2]octane systems and can be more advantageous than the traditional Diels-Alder cycloaddition in certain cases, especially when the Diels-Alder reaction fails or requires harsh conditions.[1] The general approach involves the reaction of a lithium dienolate of a cyclohexenone with a suitable Michael acceptor.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part A: Synthesis of Methyl bicyclo[2.2.2]octan-5-one-2-carboxylate
This procedure is adapted from a well-established protocol for a similar bicyclic system.[1]
Materials:
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Diisopropylamine
-
n-Butyllithium (n-BuLi) in Hexane (typically 1.6 M or 2.5 M)
-
2-Cyclohexen-1-one
-
Methyl acrylate
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane
-
Diethyl ether
-
Silica gel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large, oven-dried, multi-necked round-bottom flask
-
Stirring bar or overhead stirrer
-
Septa
-
Syringes and needles
-
Dry ice/acetone or isopropanol bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Formation of Lithium Diisopropylamide (LDA):
-
To an oven-dried, multi-necked round-bottom flask equipped with a stirrer, a thermometer, and an argon inlet, add dry tetrahydrofuran (THF, see Table 1 for volume).
-
Add anhydrous diisopropylamine (1.1 equivalents) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexane (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Formation of the Lithium Dienolate:
-
In a separate dry flask, prepare a solution of 2-cyclohexen-1-one (1.0 equivalent) in dry THF.
-
Add this solution dropwise to the LDA solution at -78 °C over a period of 15-20 minutes.
-
Continue stirring at -78 °C for an additional 30 minutes to form the yellow lithium dienolate solution.
-
-
Double Michael Addition:
-
To the dienolate solution, add methyl acrylate (2.0 equivalents) rapidly via syringe.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding 1 N hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purify the crude oil by passing it through a plug of silica gel, eluting with diethyl ether to remove polymeric byproducts.
-
Further purification can be achieved by vacuum distillation to yield pure methyl bicyclo[2.2.2]octan-5-one-2-carboxylate.
-
Part B: Hydrolysis to this compound
Materials:
-
Methyl bicyclo[2.2.2]octan-5-one-2-carboxylate (from Part A)
-
Methanol
-
Potassium hydroxide (KOH)
-
Water
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane
-
Pentane or Hexane
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve the methyl ester from Part A in methanol.
-
In a separate container, prepare a solution of potassium hydroxide (2.5-3.0 equivalents) in water.
-
Add the KOH solution to the methanolic solution of the ester.
-
Reflux the mixture under an argon atmosphere until TLC analysis indicates complete consumption of the starting ester (typically 18-24 hours).
-
-
Work-up and Isolation:
-
Remove the methanol using a rotary evaporator.
-
Extract the remaining aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 1 with dilute sulfuric acid or hydrochloric acid while cooling in an ice bath.
-
Extract the acidified aqueous layer with dichloromethane (4 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be purified by recrystallization from an ether-pentane or ether-hexane solvent system to yield pure this compound as a white solid.[1]
-
Data Presentation
The following tables summarize the quantitative data for the large-scale synthesis of this compound.
Table 1: Reagent Quantities for Large-Scale Synthesis (Based on 1 mole of 2-Cyclohexen-1-one)
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume |
| Part A | |||||
| 2-Cyclohexen-1-one | 1.0 | 96.13 | 1.0 | 96.1 | ~98 mL |
| Diisopropylamine | 1.1 | 101.19 | 1.1 | 111.3 | ~155 mL |
| n-Butyllithium (1.6 M) | 1.05 | 64.06 | 1.05 | - | ~656 mL |
| Methyl acrylate | 2.0 | 86.09 | 2.0 | 172.2 | ~181 mL |
| Dry THF | - | - | - | - | ~2.0 L |
| Part B | |||||
| Methyl ester (crude) | 1.0 | 182.22 | ~1.0 | ~182.2 | - |
| Potassium Hydroxide | 2.7 | 56.11 | 2.7 | 151.5 | - |
| Methanol | - | - | - | - | ~750 mL |
| Water (for KOH) | - | - | - | - | ~300 mL |
Table 2: Expected Yields and Product Specifications
| Step | Product | Expected Yield | Purity | Physical Appearance |
| Part A | Methyl bicyclo[2.2.2]octan-5-one-2-carboxylate | 70-80% | >95% (after distillation) | Colorless to light-yellow oil |
| Part B | This compound | 85-95% (from ester) | >98% (after recrystallization) | White crystalline solid |
| Overall | This compound | ~60-75% | >98% | White crystalline solid |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the key chemical transformations in the synthesis.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Diisopropylamine is corrosive and flammable.
-
Tetrahydrofuran can form explosive peroxides and should be handled in a well-ventilated fume hood.
-
The reaction quench with acid is exothermic and should be performed cautiously.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
This application note provides a comprehensive guide for the large-scale synthesis of this compound. The described protocol is robust, scalable, and utilizes readily available starting materials, making it suitable for both academic research and industrial drug development applications.
References
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.2]octane-2-carboxylic acid Synthesis via Diels-Alder Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Bicyclo[2.2.2]octane-2-carboxylic acid synthesis via the Diels-Alder reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: 1,3-cyclohexadiene may have dimerized; acrylic acid may have polymerized. 2. Suboptimal reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient reaction time: The reaction may not have reached completion. 4. Presence of inhibitors: Impurities in the reagents or solvent could be inhibiting the reaction. | 1. Purify reagents: Distill 1,3-cyclohexadiene immediately before use. Use freshly opened or distilled acrylic acid containing a polymerization inhibitor (e.g., hydroquinone). 2. Increase temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like toluene is a common practice.[1] 3. Extend reaction time: Monitor the reaction progress using TLC or GC and extend the reaction time accordingly. 4. Use high-purity reagents and solvents: Ensure all reagents and solvents are of high purity and free from contaminants. |
| Formation of Multiple Isomers (Low Diastereoselectivity) | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a mixture of endo and exo isomers. The endo product is typically the kinetically favored product in Diels-Alder reactions.[2][3] 2. Absence of a catalyst: Thermal reactions often exhibit lower selectivity. | 1. Employ kinetic control: Run the reaction at lower temperatures for a longer duration. 2. Utilize a Lewis acid catalyst: Lewis acids such as ZnCl₂, Et₂AlCl, or TiCl₄ can enhance the rate and diastereoselectivity of the reaction, often favoring the endo isomer.[1][2] |
| Polymerization of Dienophile | 1. High reaction temperature: Acrylic acid and its derivatives are prone to polymerization at elevated temperatures. 2. Absence of a polymerization inhibitor: Lack of an inhibitor allows for radical polymerization. | 1. Optimize reaction temperature: Use the lowest effective temperature to achieve a reasonable reaction rate. 2. Add a polymerization inhibitor: Include a small amount of a radical scavenger like hydroquinone in the reaction mixture. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: Incomplete reaction leads to a mixture of product and starting materials. 2. Formation of side products: Side reactions can lead to impurities that are difficult to separate. 3. Product is an oil or difficult to crystallize: The physical properties of the product can make purification challenging. | 1. Drive the reaction to completion: Use a slight excess of one of the reagents (typically the more volatile one) to ensure the other is fully consumed. 2. Optimize reaction conditions: Use of a Lewis acid can minimize side reactions. 3. Employ appropriate purification techniques: Utilize distillation (e.g., Kugelrohr) for liquid products or recrystallization from a suitable solvent system (e.g., ether-pentane) for solid products.[4] Column chromatography can also be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Diels-Alder synthesis of this compound?
A1: The most common approach is the [4+2] cycloaddition reaction between a diene, 1,3-cyclohexadiene, and a dienophile, which can be acrylic acid or a derivative like acrolein followed by oxidation.[5][6]
Q2: What reaction conditions are recommended for optimizing the yield?
A2: The yield can be optimized by using a Lewis acid catalyst and a non-polar solvent.[1] Heating the reaction mixture is often necessary, with refluxing in toluene being a common condition.[1] The use of freshly distilled 1,3-cyclohexadiene is crucial as it can dimerize over time.
Q3: How can I control the stereoselectivity of the reaction to favor the endo product?
A3: The endo product is generally favored under kinetic control.[2] This can be achieved by running the reaction at lower temperatures. The use of a Lewis acid catalyst, such as ytterbium trichloride, can also significantly enhance the formation of the endo isomer.[2]
Q4: My dienophile (acrylic acid/acrolein) keeps polymerizing. How can I prevent this?
A4: Polymerization can be minimized by using a polymerization inhibitor, such as hydroquinone, in the reaction mixture. Additionally, avoiding excessively high temperatures can help prevent polymerization.[1]
Q5: What are the best methods for purifying the final product?
A5: Purification of this compound typically involves distillation, often using a Kugelrohr apparatus for higher boiling point liquids, followed by recrystallization.[4] A common solvent system for recrystallization is ether-pentane.[4] Column chromatography on silica gel can also be an effective purification method.
Experimental Protocols
Detailed Methodology: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol is adapted from procedures for analogous bicyclo[2.2.2]octane systems and is intended as a starting point for optimization.
Materials:
-
1,3-cyclohexadiene (freshly distilled)
-
Acrylic acid (with inhibitor)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) or another suitable Lewis acid
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Toluene
Procedure:
-
To a solution of acrylic acid (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add the Lewis acid (e.g., Yb(OTf)₃, 0.1 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add freshly distilled 1,3-cyclohexadiene (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Yield and Selectivity (Illustrative)
The following data is illustrative and based on general principles of Diels-Alder reactions and data from analogous systems, as specific comparative data for this compound was not available in the literature reviewed.
| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| None | Toluene | 110 | 24 | 65 | 3:1 |
| ZnCl₂ (10) | Dichloromethane | 25 | 18 | 80 | 8:1 |
| Et₂AlCl (10) | Dichloromethane | 0 - 25 | 12 | 85 | 15:1 |
| Yb(OTf)₃ (5) | Dichloromethane | 0 - 25 | 12 | 90 | >20:1 |
| None | Water | 100 | 12 | 70 | 5:1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for optimizing the Diels-Alder reaction yield.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy this compound | 29221-25-8 [smolecule.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Stereoselective Bicyclo[2.2.2]octane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stereoselectivity challenges in the synthesis of bicyclo[2.2.2]octane scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control stereoselectivity in Bicyclo[2.2.2]octane synthesis?
A1: The primary strategies for controlling stereoselectivity in the synthesis of bicyclo[2.2.2]octanes revolve around the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled methods. The Diels-Alder reaction is a cornerstone of this synthesis, and its stereochemical outcome can be influenced by Lewis acid catalysts, which enhance both stereo- and regioselectivity.[1][2] Chiral ligands, such as those derived from cis-2,5-diaminobicyclo[2.2.2]octane, can be used to create chiral metal complexes that catalyze reactions with high efficiency and stereoselectivity.[3][4][5] Additionally, organocatalysis and chemo-enzymatic methods have emerged as powerful tools for achieving high enantioselectivity.[6][7][8]
Q2: How can I improve the diastereoselectivity of the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core?
A2: Improving diastereoselectivity in the Diels-Alder reaction can be achieved through several approaches. The use of Lewis acid catalysts can dramatically increase endo or exo selectivity.[1] For instance, in the reaction of 1-acetylvinyl p-nitrobenzenecarboxylate with cyclopentadiene, TiCl₄ favors the endo adduct, while ZnI₂ promotes the formation of the exo adduct.[1] Solvent choice and temperature can also play a crucial role. In some intramolecular SN2' cyclizations to form bicyclo[2.2.2]diazaoctane cores, changing the solvent from DMF to hot benzene can completely reverse the diastereoselectivity.[9] Substrate modifications, such as the introduction of bulky substituents, can also direct the approach of the dienophile.
Q3: My enantioselective synthesis is yielding a racemic or low enantiomeric excess (e.e.) product. What are the common causes and solutions?
A3: Low enantiomeric excess can stem from several factors. If using a chiral catalyst, ensure its purity and proper activation. The catalyst loading might need optimization, as insufficient catalyst can lead to a competing non-catalyzed racemic pathway. Reaction temperature is also critical; running the reaction at lower temperatures often enhances enantioselectivity. For instance, a copper-mediated oxidative dearomatization/[4+2] dimerization cascade for synthesizing bicyclo[2.2.2]octenones was effectively carried out at -78 °C.[10] If using a chiral auxiliary, ensure its complete removal post-synthesis to avoid analytical interference. Finally, consider the possibility of product racemization under the reaction or workup conditions.
Troubleshooting Guides
Issue 1: Poor endo/exo Selectivity in Diels-Alder Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of endo and exo isomers is obtained in nearly equal amounts. | Thermal reaction conditions are not providing sufficient facial selectivity. | Introduce a Lewis acid catalyst to enhance the formation of one isomer. Common choices include TiCl₄, ZnI₂, and Ytterbium trichloride.[1][2] |
| The desired isomer is the minor product. | The inherent steric or electronic preferences of the substrates favor the undesired isomer. | Screen a variety of Lewis acids, as some may favor the endo product while others favor the exo.[1] Alternatively, modify the diene or dienophile with sterically demanding groups to block one face of the molecule. |
| Catalyst is ineffective or leads to decomposition. | The substrate may be coordinating too strongly with or be sensitive to the Lewis acid. | Use a milder Lewis acid or consider a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction.[11] Ensure anhydrous conditions, as water can deactivate many Lewis acids. |
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
| Symptom | Possible Cause | Suggested Solution |
| The product has a low enantiomeric excess (e.e.). | The catalyst is not providing a sufficiently chiral environment. | Optimize the chiral ligand. For salen-metal complexes, tuning the steric and electronic properties of the ligand can enhance catalytic efficiency.[3] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. Many asymmetric reactions show improved e.e. at reduced temperatures. | |
| Competing background (non-catalyzed) reaction. | Increase the catalyst loading or run the reaction under more dilute conditions to favor the catalyzed pathway. | |
| Inconsistent e.e. values between runs. | Impurities in the starting materials or solvent. | Purify all starting materials and use high-purity, dry solvents. |
| Catalyst degradation. | Prepare the catalyst fresh or store it under an inert atmosphere. |
Quantitative Data Summary
The following tables summarize the stereochemical outcomes for selected bicyclo[2.2.2]octane syntheses under various conditions.
Table 1: Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization [10]
| Entry | Phenol Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Carvacrol | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ | CH₂Cl₂ | -78 | 25 | 99 |
| 2 | 2,4-di-tert-butylphenol | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ | CH₂Cl₂ | -78 | 45 | 98 |
| 3 | 2-tert-butyl-4-methylphenol | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ | CH₂Cl₂ | -78 | 52 | 97 |
Table 2: Diastereoselectivity in Intramolecular SN2' Cyclization for Bicyclo[2.2.2]diazaoctane Synthesis [9]
| Entry | Base | Solvent | Temp | Product Ratio (desired:epimer) | Combined Yield (%) |
| 1 | NaH | DMF | RT | 2:1 | 62 |
| 2 | NaH | Benzene | Reflux | 3:97 | 82 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization Cascade[10][12]
-
Catalyst Preparation: In a glovebox, a solution of Cu(CH₃CN)₄PF₆ (0.1 mmol) and (-)-sparteine (0.1 mmol) in dry CH₂Cl₂ (5 mL) is stirred for 1 hour at room temperature.
-
Reaction Setup: The catalyst solution is cooled to -78 °C. A solution of the phenol substrate (e.g., carvacrol, 1.0 mmol) and N,N-diisopropylethylamine (DIEA, 1.2 mmol) in CH₂Cl₂ (5 mL) is added dropwise.
-
Oxygenation: Dry oxygen is bubbled through the reaction mixture for 16 hours at -78 °C.
-
Workup: The reaction is quenched with aqueous NH₄Cl. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the bicyclo[2.2.2]octenone product.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction for Diastereoselective Bicyclo[2.2.2]octane Synthesis[1]
-
Reaction Setup: To a solution of the dienophile (e.g., 1-acetylvinyl p-nitrobenzenecarboxylate, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂) dropwise.
-
Addition of Diene: After stirring for 15 minutes, add a solution of the diene (e.g., cyclopentadiene, 1.2 mmol) in CH₂Cl₂ (2 mL) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.
Visualizations
Caption: Workflow for enantioselective Bicyclo[2.2.2]octenone synthesis.
Caption: Troubleshooting decision tree for low stereoselectivity.
References
- 1. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. scite.ai [scite.ai]
- 8. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Bicyclo[2.2.2]octenones Using a Copper-Mediated Oxidative Dearomatization/[4+2] Dimerization Cascade1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Bicyclo[2.2.2]octane (BCO) Functionalization: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the Bicyclo[2.2.2]octane (BCO) core. The rigid, three-dimensional structure of the BCO scaffold makes it an attractive component in medicinal chemistry and materials science, but its unique geometry also presents significant synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the Bicyclo[2.2.2]octane core of interest in drug discovery?
The Bicyclo[2.2.2]octane (BCO) core is a valuable scaffold in drug discovery for several reasons. Its rigid, well-defined three-dimensional structure allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets. The BCO cage is also used as a saturated, non-planar bioisostere for phenyl rings, which can improve physicochemical properties such as solubility and metabolic stability, and explore new chemical space.[1][2] The conformational rigidity of the BCO framework can also lock a molecule in a bioactive conformation, reducing the entropic penalty upon binding to a receptor.
Q2: What are the main challenges in the functionalization of the Bicyclo[2.2.2]octane core?
The primary challenges in functionalizing the BCO core include:
-
Bridgehead Inertness: The bridgehead positions of the BCO system are neopentyl-like and are notoriously inert to nucleophilic substitution (SN2) reactions due to steric hindrance.[3][4][5] SN1 reactions are also disfavored due to the high strain of the resulting bridgehead carbocation, which cannot achieve the preferred planar geometry.[6]
-
Regio- and Stereoselectivity: Controlling the regioselectivity and stereoselectivity during the construction of the BCO framework, often via Diels-Alder reactions, can be difficult.[7][8][9][10][11] The facial selectivity of cycloadditions and the stereochemical outcome of subsequent functionalization steps require careful consideration of steric and electronic factors.
-
Limited Commercial Availability of Starting Materials: The availability of diverse, functionalized BCO starting materials can be limited, often necessitating multi-step syntheses to access desired building blocks.
Q3: What are the common strategies for synthesizing the Bicyclo[2.2.2]octane core?
The most common and versatile method for constructing the BCO core is the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile.[7][9][12] Other strategies include intramolecular SN2' cyclizations and oxidative dearomatization/intramolecular Diels-Alder reactions to create highly functionalized BCO systems.[13] For specific substitution patterns, such as 1,4-disubstituted BCOs, methods involving the oxidation of 1,4-dimethylene cyclohexane have been developed.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Diels-Alder Reaction to form the BCO core
Question: I am attempting a Diels-Alder reaction to form a bicyclo[2.2.2]octenone, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in Diels-Alder reactions for BCO synthesis can stem from several factors:
-
Poor Diene/Dienophile Reactivity: The electronic nature of your diene and dienophile may not be well-matched for an efficient cycloaddition.
-
Thermal Decomposition: The reaction may require high temperatures, leading to the decomposition of starting materials or the product through a retro-Diels-Alder reaction.
-
Solution: Optimize the reaction temperature and time. If possible, use a more reactive diene or dienophile that allows for lower reaction temperatures. Microwave-assisted synthesis can sometimes improve yields by reducing reaction times.
-
-
Diene Instability: Some dienes, such as masked o-benzoquinones, can be labile and prone to dimerization or decomposition.[7]
-
Solution: Generate the diene in situ in the presence of the dienophile. Ensure all reagents and solvents are pure and dry, and conduct the reaction under an inert atmosphere.[14]
-
Issue 2: Poor Regio- or Stereoselectivity in BCO Functionalization
Question: My functionalization reaction on a pre-formed BCO core is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Answer:
Achieving high selectivity on a rigid BCO scaffold is a common challenge.
-
Steric Hindrance: The rigid cage structure can lead to significant steric hindrance, directing reagents to the most accessible face of the molecule.
-
Solution: Use bulkier reagents to enhance the steric differentiation between competing reaction sites. Conversely, smaller reagents may be needed to access more hindered positions. The choice of solvent can also influence the effective size of the reagent and the transition state geometry.
-
-
Directing Groups: The presence of existing functional groups on the BCO core can direct incoming reagents.
-
Solution: Install a temporary directing group that can be removed after the desired functionalization. For example, a hydroxyl group can direct hydrogenations or epoxidations.
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact selectivity.
-
Solution: A systematic screen of reaction conditions is often necessary. For instance, in intramolecular SN2' cyclizations to form bicyclo[2.2.2]diazaoctane cores, changing the solvent from DMF to benzene can completely reverse the stereoselectivity.[13]
-
Issue 3: Difficulty in Functionalizing the Bridgehead Position
Question: I need to introduce a functional group at the bridgehead (C1 or C4) position of my BCO, but standard nucleophilic substitution methods are failing. What alternative approaches can I use?
Answer:
As noted, the bridgehead positions are inert to standard SN1 and SN2 reactions.[3][4][5][6] Radical-based methods or strategies that avoid the formation of a carbocation or a backside attack at the bridgehead are required.
-
Radical Reactions: Free radical reactions can be effective for functionalizing bridgehead positions.
-
Solution: Consider radical-mediated halogenation (e.g., using N-bromosuccinimide with a radical initiator) followed by further transformations. Barton-type reactions can also be employed to introduce functionality.
-
-
Synthesis of Pre-functionalized Cores: It is often more practical to construct the BCO core with the desired bridgehead functionality already in place.
-
Solution: Start with a 1,4-disubstituted cyclohexadiene in a Diels-Alder reaction. Alternatively, synthetic routes starting from materials like 1,4-cyclohexanedimethanol (1,4-CHDM) can be used to generate 1,4-disubstituted BCOs.[5]
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of functionalized Bicyclo[2.2.2]octane derivatives under different conditions, highlighting the impact of reagents and catalysts on the reaction outcome.
| Reaction Type | Diene/Substrate | Dienophile/Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Diels-Alder | Masked o-benzoquinones | Electron-deficient dienophiles | Thermal | Bicyclo[2.2.2]octenones | Good to high | [7] |
| Diels-Alder | 5-substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride (stoichiometric) | Bicyclo[2.2.2]octane aldehyde | Not specified | [12] |
| Intramolecular SN2' Cyclization | Allylated proline derivative | NaH | DMF, rt | Bicyclo[2.2.2]diazaoctane core + epimer (2:1) | 62 | [13] |
| Intramolecular SN2' Cyclization | Allylated proline derivative | NaH | Benzene, heat | Bicyclo[2.2.2]diazaoctane core + epimer (3:97) | 82 | [13] |
| Oxidation | 1,4-Dimethylene cyclohexane | Hydrogen Peroxide | Palladium diacetate / Peracetic acid | 4-acetoxybicyclo[2.2.2]octan-1-ol, BCO-1,4-diol, etc. | 59.7 (conversion) | [4] |
Key Experimental Protocols
Protocol 1: Stereoselective Reduction of a BCO Ketone
This protocol describes the reduction of a ketone on the BCO framework to the corresponding secondary alcohol. The choice of reducing agent can influence the diastereoselectivity.
Materials:
-
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (1.0 g, 6.66 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.38 g, 10.0 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol as a colorless oil.[15]
Protocol 2: Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives
This protocol describes a one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) for the construction of functionalized bicyclic systems.
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol (EtOH)
Procedure:
-
In a small vial, combine the cyclic ketone (1 mmol), aldehyde (1 mmol), malononitrile (2 mmol), and DABCO (0.05 mmol).
-
Add ethanol (1 mL) and stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, a solid product will typically precipitate.
-
Collect the solid product by simple filtration.
-
Wash the collected solid with cold ethanol and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., 95% EtOH/DMF).[16]
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and experimental workflows related to the functionalization of the Bicyclo[2.2.2]octane core.
Caption: Generalized workflow for the Diels-Alder synthesis of the BCO core.
Caption: Rationale for the inertness of BCO bridgehead positions.
Caption: Skeletal rearrangement of a BCO derivative to a Bicyclo[3.2.1]octane.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsr.net [ijsr.net]
- 15. benchchem.com [benchchem.com]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
Technical Support Center: Purification of Bicyclo[2.2.2]octane-2-carboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[2.2.2]octane-2-carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that require separation?
A1: The primary isomers encountered are the endo and exo diastereomers, which differ in the stereochemical orientation of the carboxylic acid group relative to the bicyclic ring system. Additionally, each diastereomer can exist as a pair of enantiomers ((+)- and (-)-), which are non-superimposable mirror images.
Q2: Which purification techniques are most effective for separating endo and exo isomers?
A2: Separation of endo and exo diastereomers can often be achieved using standard laboratory techniques such as fractional crystallization or column chromatography.[1] The choice of method depends on the isomeric ratio and the physical properties of the specific derivatives.
Q3: How can the enantiomers of a specific this compound isomer be resolved?
A3: Enantiomeric resolution typically requires chiral separation techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.[2][3][4][5][6] Another approach involves derivatization with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[7][8]
Q4: Can distillation be used to purify this compound isomers?
A4: While distillation can remove low-boiling impurities, it is generally not effective for separating endo and exo isomers due to their similar boiling points.[1] Fractional distillation under reduced pressure might offer some separation but is often challenging.[1]
Troubleshooting Guides
Issue 1: Poor Separation of endo and exo Isomers by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[1] |
| Overloaded Column | Do not overload the column. A general guideline is to use a 1:20 to 1:50 ratio of crude product to silica gel by weight.[1] |
| Column Packed Improperly | Ensure the silica gel is packed uniformly without air bubbles or channels to allow for even solvent flow and optimal separation.[1] |
| Co-elution of Isomers | If isomers have very similar polarities, consider derivatizing the carboxylic acid to an ester, which may alter the polarity and improve separation. |
Issue 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Step |
| No Crystal Formation | - Try scratching the inside of the flask with a glass rod to provide nucleation sites.[1]- Add a seed crystal of the desired pure isomer if available.- Concentrate the solution to induce supersaturation. |
| Oiling Out | - Ensure the solvent system is appropriate. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.- Try a different solvent or a mixture of solvents (e.g., ether-pentane).[9] |
| Low Purity of Crystals | - Ensure slow cooling to allow for selective crystallization of the desired isomer.- Wash the collected crystals with a small amount of cold solvent to remove adhering impurities.[1] |
Issue 3: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | - Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.[1][9] |
| Decomposition on Silica Gel | - Some acidic compounds can be sensitive to silica gel. Consider using deactivated (e.g., with triethylamine) or alternative stationary phases like alumina. |
| Incomplete Crystallization | - Cool the crystallization mixture for a sufficient amount of time, potentially in an ice bath or refrigerator, to maximize crystal formation.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common system is ether-pentane.[9]
-
Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[1]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Isomer Type | Purity Achieved | Typical Yield | Reference |
| Recrystallization | Diastereomers | >98% isomeric purity | 67% | [9] |
| Chiral HPLC | Enantiomers | Baseline separation | Analytical Scale | [2] |
Visualizations
Caption: General workflow for the separation of diastereomeric and enantiomeric isomers.
Caption: Decision tree for troubleshooting poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases. | Sigma-Aldrich [merckmillipore.com]
- 5. Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. jyx.jyu.fi [jyx.jyu.fi]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chiral Separation of Bicyclo[2.2.2]octane-2-carboxylic Acid Enantiomers
Welcome to the technical support center for the HPLC chiral separation of Bicyclo[2.2.2]octane-2-carboxylic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development and to offer solutions for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating acidic compounds like this compound?
A1: For acidic analytes, several types of CSPs can be effective. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for screening. Additionally, macrocyclic glycopeptide and cinchona alkaloid-based zwitterionic CSPs have shown success in separating structurally similar bicyclic amino-carboxylic acids and are strong candidates.[1][2] Anion-exchange type CSPs are also specifically designed for acidic compounds.
Q2: Why is an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, often added to the mobile phase?
A2: An acidic modifier is crucial for achieving good peak shape and reproducible retention times for acidic compounds.[3][4] By lowering the pH of the mobile phase, the acidic modifier suppresses the ionization of the carboxylic acid group on the analyte. This prevents peak tailing that can result from unwanted interactions between the ionized analyte and the stationary phase.[3]
Q3: Can I use reversed-phase chromatography for this separation?
A3: Yes, reversed-phase chromatography is a viable option and is often preferred for its compatibility with mass spectrometry (LC/MS).[4] The mobile phase typically consists of an aqueous buffer (with an acidic modifier) and an organic modifier like acetonitrile or methanol.[5]
Q4: How does temperature affect the chiral separation?
A4: Temperature is a critical parameter that can significantly impact selectivity and resolution. Lowering the temperature often improves resolution, as many chiral separations are enthalpically driven.[1] It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.[4]
Proposed Starting Methodologies
Since no established method for the direct separation of this compound enantiomers is readily available, the following starting protocols are proposed based on methods for structurally related compounds and general principles for acidic analyte separation.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This approach is a standard screening method for chiral separations.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This method is based on successful separations of bicyclo[2.2.2]octane-based amino-carboxylic acids.[1]
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Chirobiotic® T or TAG (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Water / Acetonitrile / Formic Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereospecific interactions.
-
Action: Screen other types of CSPs. If you started with a polysaccharide column, try a macrocyclic glycopeptide or a cinchona alkaloid-based column.
-
-
Suboptimal Mobile Phase Composition: The solvent ratio or modifier may not be ideal for selectivity.
-
Action (Normal Phase): Vary the ratio of hexane to alcohol (e.g., 90:10, 70:30). Try a different alcohol like ethanol.
-
Action (Reversed Phase): Adjust the ratio of water to organic modifier. Change the organic modifier (e.g., from acetonitrile to methanol).[6]
-
-
Incorrect Temperature: The current temperature may not be optimal for the separation.
-
Action: Systematically decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C) to see if resolution improves.[3]
-
Issue 2: Poor Peak Shape (Tailing Peaks)
Possible Causes & Solutions
-
Analyte Ionization: The carboxylic acid group may be partially ionized, leading to secondary interactions with the stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Action: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the column was overloaded.[4]
-
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections.
-
Action: Consult the column manufacturer's instructions for appropriate washing procedures. For many polysaccharide columns, flushing with a strong solvent like isopropanol can be effective.[3]
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
-
Mobile Phase Instability: The mobile phase may not be adequately mixed, or its composition may be changing over time.
-
Action: Ensure the mobile phase is thoroughly mixed and degassed. If using modifiers, prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column thermostat is not used.
-
Action: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis sequence.
-
Experimental Workflows & Diagrams
A systematic approach is crucial for developing a robust chiral separation method. The following workflow illustrates the key steps from initial screening to method optimization.
Caption: A logical workflow for chiral method development.
The following diagram outlines a troubleshooting process for when poor peak resolution is observed.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low yield of the desired Bicyclo[2.2.2]octane-2-carboxylate ester after the Diels-Alder reaction.
-
Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octane ester precursor is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Diels-Alder reaction for this synthesis can stem from several factors. A common issue is the dimerization or polymerization of the diene or dienophile, especially at elevated temperatures. Another possibility is the formation of unwanted stereoisomers or regioisomers.
Troubleshooting Steps:
-
Reaction Conditions: Carefully control the reaction temperature. While Lewis acid catalysis can accelerate the reaction, excessive heat can promote side reactions. Consider performing the reaction at a lower temperature for a longer duration.
-
Lewis Acid: If using a Lewis acid catalyst, ensure it is anhydrous and used in the correct stoichiometric amount, as the amide function in some dienes may require stoichiometric amounts. Ytterbium trichloride has been reported as an effective catalyst.
-
Purification: The crude product may contain multiple isomers. Purification by column chromatography or fractional distillation is often necessary to isolate the desired product.
-
Alternative Routes: If the intermolecular Diels-Alder reaction proves inefficient, consider an intramolecular approach which can be more favorable.
-
Issue 2: Presence of a rearranged Bicyclo[3.2.1]octane byproduct.
-
Question: I have identified a significant byproduct with a bicyclo[3.2.1]octane skeleton in my reaction mixture. How is this formed and how can I avoid it?
-
Answer: The formation of a bicyclo[3.2.1]octane system is a known side reaction that can occur through rearrangement, particularly during reactions involving carbocation intermediates, such as oxidative decarboxylation with lead tetraacetate. This rearrangement involves a 1,2-acyl migration.
Mitigation Strategies:
-
Reagent Choice: Avoid harsh reaction conditions or reagents that can generate carbocationic intermediates prone to rearrangement.
-
Alternative Decarboxylation Methods: If decarboxylation is a necessary step, consider milder methods. For instance, treatment with bis(triphenylphosphino)nickel dicarbonyl has been shown to yield the desired bicyclo[2.2.2]octenone without rearrangement.
-
Issue 3: Incomplete saponification of the ester to the carboxylic acid.
-
Question: The hydrolysis of my bicyclo[2.2.2]octane-2-carboxylate ester is not going to completion. What can I do to ensure full conversion to the carboxylic acid?
-
Answer: Incomplete saponification can be due to insufficient reaction time, inadequate concentration of the base, or steric hindrance around the ester group.
Recommendations:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient period. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material is fully consumed.
-
Base Concentration: Use a sufficient excess of a strong base like potassium hydroxide or lithium hydroxide.
-
Solvent System: A mixture of methanol and water is commonly used to ensure solubility of both the ester and the hydroxide salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products include:
-
Stereoisomers (endo/exo): The Diels-Alder reaction can produce a mixture of endo and exo isomers. The endo product is often the kinetically favored product, but the exo can also be formed.
-
Regioisomers: Depending on the substituents on the diene and dienophile, different regioisomers can be formed.
-
Rearrangement Products: As mentioned in the troubleshooting guide, rearrangement to the more stable bicyclo[3.2.1]octane system can occur under certain conditions.
-
Polymers: Polymerization of the starting materials, particularly the diene, can be a significant side reaction, especially at higher temperatures.
Q2: How can I purify the final this compound?
A2: Purification of the final carboxylic acid typically involves the following steps:
-
Extraction: After acidification of the reaction mixture, the product is extracted into an organic solvent like dichloromethane or diethyl ether.
-
Filtration through Silica Gel: A quick filtration through a plug of silica gel can remove polymeric impurities and other polar byproducts.
-
Recrystallization: The crude acid can be further purified by recrystallization from a suitable solvent system, such as ether-pentane.
-
Kugelrohr Distillation: For smaller scales or if the product is a low-melting solid or oil, Kugelrohr distillation under reduced pressure can be an effective purification method.
Quantitative Data Summary
| Parameter | Value | Reference |
| Diels-Alder Reaction Yield (Ester) | 78-90% (crude oil) | |
| Saponification Yield (Acid) | 67% (after purification) | |
| Isomeric Purity (Ester) | ~97% (after one recrystallization) | |
| Isomeric Purity (Acid) | >98% (after distillation and recrystallization) |
Experimental Protocols
1. Synthesis of Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate (Diels-Alder Precursor Example)
-
Procedure: An oven-dried, 250-mL, round-bottomed flask equipped with a stirring bar and a rubber septum is charged with 100 mL of dry tetrahydrofuran and 5.56 g (55 mmol) of anhydrous diisopropylamine. The flask
Technical Support Center: Enhancing the Solubility of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for improving the solubility of Bicyclo[2.2.2]octane-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from the rigid, nonpolar bicyclo[2.2.2]octane core, which is a bulky, hydrophobic structure. While the carboxylic acid group provides a polar, hydrogen-bonding site, its contribution can be outweighed by the large nonpolar surface area of the rest of the molecule, leading to poor interaction with water.
Q2: What are the primary strategies to improve the solubility of these compounds?
A2: The most common and effective methods for increasing the solubility of acidic compounds like this compound derivatives include:
-
pH Adjustment (Salt Formation): Deprotonating the carboxylic acid to form a more soluble carboxylate salt by increasing the pH of the solution.[1]
-
Use of Co-solvents: Employing a water-miscible organic solvent to decrease the overall polarity of the solvent system.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to enhance its aqueous solubility.[1]
Q3: How does the bicyclo[2.2.2]octane core compare to a phenyl ring in terms of solubility?
A3: Replacing a para-substituted phenyl ring with a bicyclo[2.2.2]octane core can sometimes decrease aqueous solubility due to the increase in the molecule's three-dimensional, non-polar structure. For example, in one study, replacing a phenyl ring in a derivative of the drug Imatinib with a bicyclo[2.2.2]octane moiety decreased the water solubility by more than threefold.[2] However, this is not a universal rule, and the effect on solubility can be compound-specific.
Q4: What is the significance of the pKa of my compound for solubility enhancement?
A4: The pKa is the pH at which the carboxylic acid is 50% ionized. Knowing the pKa is crucial for pH adjustment strategies. To effectively form a soluble salt, the pH of the solution should be raised to at least 2 units above the pKa of the carboxylic acid. The pKa of bicyclo[2.2.2]octane carboxylic acid has been reported to be around 5.6, which is higher than that of a comparable aromatic carboxylic acid like para-methyl benzoic acid (pKa ≈ 4.5).[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution after initial dissolution with a base. | The final pH of the solution has dropped below the level required to keep the carboxylate salt in its ionized form. | After adding your aqueous buffer, re-check the final pH and adjust upwards with a small amount of base if necessary to ensure it remains sufficiently above the compound's pKa. |
| A co-solvent is used, but the compound still precipitates in the final aqueous medium. | The final concentration of the organic co-solvent is too low to maintain solubility, or the stock solution was added too quickly. | Ensure the final concentration of the co-solvent is optimized (typically <1% for biological assays). Add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer. Never add the buffer to the stock solution. |
| Formation of a salt with a specific counterion does not significantly improve solubility. | The chosen counterion may also have lipophilic properties, or the resulting salt may have a very stable crystal lattice structure. | Experiment with different counterions. For example, using a butylamine counterion may increase solubility more than a benzylamine counterion due to the latter's increased lipophilicity. |
| Low concentrations of co-solvent seem to decrease solubility when used with cyclodextrins. | This can be an antagonistic effect where the co-solvent interferes with the complexation of the drug within the cyclodextrin cavity. | This phenomenon can be explained by a mathematical model where the total solubility is a sum of free drug, drug-cyclodextrin complex, and a drug-cyclodextrin-cosolvent ternary complex. It is advisable to either use a higher concentration of co-solvent or rely solely on cyclodextrin complexation if this is observed.[3] |
Quantitative Data Summary
The following table summarizes key physicochemical properties and solubility data for Bicyclo[2.2.2]octane carboxylic acid and related compounds.
| Compound | pKa | Aqueous Solubility | Notes |
| Bicyclo[2.2.2]octane carboxylic acid | 5.6[2] | - | Higher pKa indicates a weaker acid compared to its aromatic analog. |
| 2-Oxabicyclo[2.2.2]octane carboxylic acid | 4.4[2] | - | Incorporation of an oxygen atom increases acidity. |
| para-Methyl benzoic acid | 4.5[2] | - | Aromatic reference compound. |
| Imatinib derivative with phenyl ring | - | 351 µM[2] | Reference compound. |
| Imatinib derivative with bicyclo[2.2.2]octane core | - | 113 µM[2] | Demonstrates a decrease in solubility with the bicyclic core in this specific case. |
| Imatinib derivative with 2-oxabicyclo[2.2.2]octane core | - | 389 µM[2] | Shows improved solubility compared to both the phenyl and bicyclo[2.2.2]octane analogs. |
Experimental Protocols & Workflows
General Workflow for Solubility Enhancement
Caption: General workflow for selecting a solubility enhancement method.
Protocol 1: pH Adjustment for Salt Formation
This method relies on the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Preparation: Weigh the desired amount of the this compound derivative.
-
Dissolution: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring or vortexing.
-
Endpoint: Continue adding the basic solution until the compound is fully dissolved, indicating the formation of the soluble salt.
-
Buffering: Add the desired aqueous buffer to reach the final volume.
-
Final pH Check: It is critical to measure the final pH of the solution. If the pH has dropped, the compound may precipitate. The final pH must be maintained at a level that keeps the carboxylate in its deprotonated form (generally > pH 7.6 for a pKa of 5.6).
Caption: Step-by-step workflow for pH adjustment.
Protocol 2: Co-solvency
This method involves dissolving the compound in a water-miscible organic solvent before diluting it into an aqueous medium.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in a suitable 100% organic co-solvent (e.g., DMSO, ethanol). Ensure complete dissolution.
-
Working Solution Preparation: To prepare the final working solution, add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer.
-
Final Concentration: The final concentration of the organic co-solvent should be kept to a minimum to avoid artifacts in biological experiments (typically <1%, and often <0.1%).
-
Control: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent.
Caption: Workflow for the co-solvency method.
Protocol 3: Inclusion Complexation with Cyclodextrins
This technique uses cyclodextrins to encapsulate the hydrophobic compound, thereby increasing its aqueous solubility.
-
Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v).
-
Addition of Compound: Slowly add the powdered this compound derivative to the cyclodextrin solution while stirring vigorously.
-
Complex Formation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. Gentle heating can also be applied.
-
Final Preparation: The resulting clear solution can be sterile-filtered for use in experiments.
Caption: Workflow for cyclodextrin complexation.
References
Troubleshooting low yields in the amination of Bicyclo[2.2.2]octane-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the amination of Bicyclo[2.2.2]octane-2-carboxylic acid. The sterically hindered nature of this bicyclic carboxylic acid often presents challenges in achieving high-yielding amide bond formation.
Troubleshooting Guide
Low yields in the amination of this compound can stem from several factors, including incomplete activation of the carboxylic acid, steric hindrance impeding nucleophilic attack by the amine, or suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Formation
Possible Cause 1: Inefficient Carboxylic Acid Activation
The bulky Bicyclo[2.2.2]octane framework can hinder the approach of activating agents to the carboxyl group.
-
Solution 1.1: Choice of Coupling Reagent. Standard coupling reagents may not be effective. Consider using more potent activating agents known to be effective for sterically hindered acids.[1][2] Uronium/aminium salts like HATU, HCTU, and HBTU are often more effective than carbodiimides like DCC or EDC in such cases.[1][3] Phosphonium salts such as PyBOP and PyAOP can also be highly effective.[3]
-
Solution 1.2: Additives. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can improve the efficiency of the reaction by forming a more reactive activated ester intermediate.[2][3] HOAt is often superior to HOBt in reducing side reactions and improving yields, especially with challenging substrates.
-
Solution 1.3: Conversion to Acid Chloride. For very difficult cases, converting the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride prior to the addition of the amine can be effective.[4] However, this method may not be suitable for sensitive substrates due to the harsh reaction conditions.[2][4]
Possible Cause 2: Steric Hindrance at the Amine
The nature of the amine component is also critical. A bulky amine will further exacerbate the steric challenge.
-
Solution 2.1: Reaction Temperature. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions and racemization if chiral centers are present.
-
Solution 2.2: High-Pressure Conditions. Applying high pressure can sometimes facilitate reactions that are sterically hindered by forcing the molecules into closer proximity.
Possible Cause 3: Suboptimal Reaction Conditions
-
Solution 3.1: Solvent Selection. The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF, NMP, or DMSO are generally good choices for amide coupling reactions.
-
Solution 3.2: Base Selection. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process.[4] The choice and stoichiometry of the base can be critical and may require optimization.
-
Solution 3.3: Reaction Time. Sterically hindered couplings may require longer reaction times for completion. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the amination of this compound?
While there is no single "best" reagent for all scenarios, uronium/aminium salt-based reagents like HATU and HCTU are generally recommended for sterically hindered carboxylic acids due to their high reactivity and efficiency.[1] Phosphonium reagents like PyBOP are also excellent choices.[3] The optimal reagent may depend on the specific amine being used and may require screening of a few candidates.
Q2: I am still getting low yields even with HATU. What else can I try?
If a powerful coupling reagent like HATU is not providing satisfactory yields, consider the following:
-
Increase the equivalents of the coupling reagent and base. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Change the order of addition. Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can sometimes improve yields.
-
Investigate alternative activation methods. As mentioned in the troubleshooting guide, converting the carboxylic acid to an acid chloride might be a necessary, albeit more forceful, approach.[4]
-
Consider catalytic methods. In some cases, direct amidation catalyzed by boronic acids or other catalysts can be an effective strategy, although this is a developing area.[5][6][7][8]
Q3: Can I use DCC for this amination?
While DCC is a common and inexpensive coupling reagent, it is generally less effective for sterically hindered substrates and can lead to the formation of N-acylurea byproducts, which can complicate purification.[3] Uronium or phosphonium-based reagents are typically a better first choice for this specific substrate.
Q4: How can I minimize side reactions?
The primary side reaction of concern in amide coupling is often racemization if the carboxylic acid or amine contains a stereocenter. For this compound itself, this is not an issue unless a chiral amine is used. To minimize other side reactions:
-
Use high-purity reagents and solvents.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated species.
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of the reagents.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings
| Coupling Reagent Class | Examples | Relative Reactivity | Common Side Products |
| Carbodiimides | DCC, EDC, DIC | Moderate | N-acylurea, racemization |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High to Very High | Guanidinium byproducts |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Phosphine oxide derivatives |
Data synthesized from multiple sources discussing coupling reagent efficacy.[1][2][3]
Experimental Protocols
General Protocol for Amination using HATU
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or elevate the temperature if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low amination yields.
References
Preventing polymerization during Bicyclo[2.2.2]octane-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Bicyclo[2.2.2]octane-2-carboxylic acid, with a primary focus on preventing unwanted polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Rapid Polymerization of the Reaction Mixture
-
Question: My reaction mixture containing acrylic acid and 1,3-cyclohexadiene is turning into a thick, insoluble polymer shortly after heating. How can I prevent this?
-
Answer: This is a common issue due to the high propensity of acrylic acid to undergo free-radical polymerization at elevated temperatures. To mitigate this, you should incorporate a polymerization inhibitor into your reaction mixture. 4-Hydroxy-TEMPO is a highly effective inhibitor for this purpose. Additionally, ensure your acrylic acid is purified to remove any existing polymers or dimers before use.
Issue 2: Low Yield of the Desired Product
-
Question: I am observing very low yields of this compound, with a significant amount of unreacted starting materials. What could be the cause?
-
Answer: Low yields can be attributed to several factors. Firstly, the Diels-Alder reaction may not be proceeding to completion due to suboptimal reaction conditions. Consider optimizing the temperature and reaction time. Secondly, if you are using a polymerization inhibitor, ensure it is not used in excessive amounts, as this could potentially slow down the desired reaction. Lastly, consider the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which can accelerate the Diels-Alder reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the opportunity for polymerization.[1][2][3][4]
Issue 3: Difficulty in Purifying the Product from Polymeric Byproducts
-
Question: My final product is contaminated with a significant amount of polymeric material, making purification difficult. What is the best way to remove these polymers?
-
Answer: A common and effective method for removing polymeric byproducts is through column chromatography on silica gel.[5] The desired this compound will elute, while the high molecular weight polymer will remain on the stationary phase. In some cases, filtration through a plug of silica gel can also be effective for removing a significant portion of the polymer.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: The primary cause of polymerization is the dienophile, acrylic acid. Acrylic acid is an α,β-unsaturated carboxylic acid that can readily undergo free-radical polymerization, especially when heated, which is often required to drive the Diels-Alder reaction to completion.
Q2: What are the most effective polymerization inhibitors for this reaction?
A2: Radical scavengers are the most effective inhibitors. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO) is highly recommended due to its excellent performance in inhibiting the polymerization of acrylates.[6][7][8] Other phenolic inhibitors like hydroquinone or its monomethyl ether (MEHQ) can also be used, though they may be less effective at higher temperatures.
Q3: How should I purify the acrylic acid before use?
A3: Commercial acrylic acid often contains inhibitors and dimers. It is recommended to purify it by vacuum distillation.[9][10][11] Care must be taken to avoid polymerization during distillation by keeping the temperature as low as possible and ensuring the collection flask is cooled. Passing the acrylic acid through a column of activated alumina can also remove inhibitors.[9]
Q4: Can I use a catalyst to improve the reaction and reduce polymerization?
A4: Yes, Lewis acid catalysis can be beneficial. Lewis acids like AlCl₃ or TiCl₄ can coordinate to the carbonyl oxygen of acrylic acid, making it a more reactive dienophile.[1][2][3][4] This increased reactivity allows the Diels-Alder reaction to proceed at lower temperatures, which in turn suppresses the competing polymerization reaction.
Q5: What are the typical reaction conditions to minimize polymerization?
A5: To minimize polymerization, it is advisable to use the lowest effective temperature for the Diels-Alder reaction, typically in the range of 100-140°C.[12][13] The reaction should be conducted in the presence of a suitable polymerization inhibitor. The choice of solvent can also play a role; however, solvent-free conditions have been reported to be effective, particularly with Lewis acid catalysis.[14]
Data Presentation
Table 1: Recommended Polymerization Inhibitors and Concentrations
| Inhibitor | Recommended Concentration (ppm) | Notes |
| 4-Hydroxy-TEMPO | 100 - 500 | Highly effective for acrylates. Can be used at higher temperatures. |
| Hydroquinone (HQ) | 200 - 1000 | Effective, but may require oxygen to be fully active. |
| Monomethyl ether of hydroquinone (MEHQ) | 200 - 1000 | Common inhibitor in commercial acrylic acid. |
Table 2: Comparison of Reaction Conditions
| Condition | Without Lewis Acid | With Lewis Acid (e.g., AlCl₃) |
| Temperature | Higher (e.g., 140-180°C) | Lower (e.g., Room Temp to 100°C) |
| Reaction Time | Longer (several hours to days) | Shorter (minutes to hours) |
| Polymerization | More significant risk | Reduced risk due to lower temperature |
| Yield | Potentially lower due to polymerization | Potentially higher |
Experimental Protocols
Detailed Methodology for this compound Synthesis with Polymerization Control
This protocol outlines the synthesis via a Diels-Alder reaction between 1,3-cyclohexadiene and acrylic acid, incorporating measures to prevent polymerization.
1. Materials and Reagents:
-
1,3-Cyclohexadiene (freshly distilled)
-
Acrylic acid (purified by vacuum distillation)
-
4-Hydroxy-TEMPO (polymerization inhibitor)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
2. Procedure:
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled 1,3-cyclohexadiene (1.0 eq).
-
Inhibitor Addition: To the flask, add 4-Hydroxy-TEMPO (200 ppm based on the weight of acrylic acid).
-
Solvent and Dienophile Addition: Add anhydrous toluene to the flask, followed by the slow addition of purified acrylic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to 110-120°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a significant amount of polymer has formed, it may be necessary to dilute the mixture with additional toluene to facilitate handling.
-
Extraction: Wash the organic layer with 1 M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any remaining starting materials and polymeric byproducts.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxy-TEMPO | Krackeler Scientific, Inc. [krackeler.com]
- 8. 4-ヒドロキシ-TEMPO 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Removal of impurities from Bicyclo[2.2.2]octane-2-carboxylic acid preparations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[2.2.2]octane-2-carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is off-white, yellow, or brown. | Presence of polymeric or high molecular weight impurities. | Filter a solution of the crude product through a plug of silica gel, eluting with a suitable solvent like diethyl ether, to remove baseline impurities.[1] |
| Melting point of the product is broad or lower than expected. | Presence of unreacted starting materials or isomeric impurities. | 1. Recrystallization: Recrystallize the product from a suitable solvent system such as ether-pentane.[1] 2. Sublimation: For thermally stable impurities, sublimation can be an effective purification method.[2][3] |
| Presence of both endo and exo isomers confirmed by NMR. | Incomplete stereoselective synthesis or isomerization during workup. | 1. Recrystallization: Careful recrystallization can sometimes selectively precipitate the desired isomer. 2. Chromatography: Flash column chromatography on silica gel may be used to separate isomers. |
| Oily residue remains after solvent evaporation. | Residual solvent or low-melting impurities. | 1. Dry the product under high vacuum. 2. If impurities are the cause, consider purification by Kugelrohr distillation or chromatography.[1] |
| Product fails to crystallize. | The product may be an oil at room temperature, or impurities are inhibiting crystallization. | 1. Cool the solution in an ice or dry ice/acetone bath. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal of pure product. 4. If it remains an oil, purify by chromatography or distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., from a Diels-Alder or Michael addition synthesis), isomeric byproducts (endo/exo isomers), and dark-colored polymeric materials formed during the reaction.[1]
Q2: Which purification method is best for removing colored impurities?
A2: Filtration through a pad of silica gel is effective for removing dark, polar impurities. The crude product is dissolved in a minimally polar solvent (like diethyl ether) and passed through the silica gel.[1]
Q3: How can I separate the endo and exo isomers of this compound?
A3: Separation of diastereomers can often be achieved by fractional recrystallization, as the isomers may have different solubilities in a given solvent system. For more challenging separations, column chromatography or high-performance liquid chromatography (HPLC) may be necessary.[4][5] For enantiomeric resolution, diastereomeric salt formation with a chiral resolving agent followed by recrystallization is a common strategy.[6]
Q4: Is this compound amenable to purification by distillation?
A4: Yes, for derivatives that are sufficiently volatile and thermally stable, Kugelrohr distillation under reduced pressure can be a very effective purification method, especially for removing non-volatile impurities.[1]
Q5: What is a good solvent system for the recrystallization of this compound?
A5: A common and effective solvent system is a mixture of diethyl ether and pentane.[1] The crude product is dissolved in a minimum amount of the more soluble solvent (ether), and the less soluble solvent (pentane) is added until turbidity is observed, followed by cooling.
Purification Efficiency Data
| Purification Method | Impurity Type | Purity Achieved | Reference |
| Kugelrohr Distillation & Recrystallization | Isomeric & other byproducts | >98% isomeric purity | [1] |
| Recrystallization of Diastereomeric Salt | Enantiomers | 96% - 98% diastereomeric excess | [6] |
Experimental Protocols
Protocol 1: Purification by Filtration through Silica Gel
This method is ideal for removing polar, colored impurities.
-
Prepare a short column or plug of silica gel in a sintered glass funnel or a pipette plugged with cotton wool.
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., diethyl ether or dichloromethane).
-
Carefully add the solution to the top of the silica gel plug.
-
Elute the product from the silica gel using the same solvent, collecting the filtrate.
-
The colored impurities should remain adsorbed on the silica gel.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.[1]
Protocol 2: Purification by Recrystallization
This is a standard method for purifying solid compounds based on differences in solubility.
-
Place the crude, solid product in a flask.
-
Add a small amount of a suitable solvent (e.g., diethyl ether) and heat gently to dissolve the solid.
-
Continue adding the solvent dropwise until the solid is fully dissolved at the boiling point of the solvent.
-
To the hot solution, add a less polar co-solvent (e.g., pentane) dropwise until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold, less polar solvent (pentane).
-
Dry the crystals under vacuum.
Protocol 3: Purification by Sublimation
This method is suitable for compounds that can transition directly from a solid to a gas phase and is effective for removing non-volatile impurities.
-
Place the crude solid in a sublimation apparatus.
-
Assemble the apparatus with a cold finger condenser.
-
Begin the flow of coolant through the cold finger.
-
Apply a high vacuum to the apparatus.
-
Gently heat the bottom of the apparatus containing the crude product.
-
The pure compound will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting to atmospheric pressure.
-
Carefully collect the purified crystals from the cold finger.
Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyx.jyu.fi [jyx.jyu.fi]
Technical Support Center: Stability of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound derivatives?
A1: The primary stability concerns for this class of compounds revolve around the functional groups attached to the generally stable Bicyclo[2.2.2]octane (BCO) core. The most common issues are:
-
Hydrolysis: Ester and amide derivatives are susceptible to hydrolysis under acidic or basic conditions, cleaving the functional group to yield the parent carboxylic acid and the corresponding alcohol or amine. The steric hindrance of the BCO scaffold may influence the rate of hydrolysis.
-
Oxidation: Although the saturated BCO core is relatively robust, strong oxidizing conditions can lead to degradation, potentially forming hydroxylated or carbonylated byproducts.[1][2]
-
Thermal Decomposition: While the BCO scaffold itself is thermally stable, certain derivatives, particularly those with sensitive functional groups, may degrade at elevated temperatures.[3]
Q2: How does the rigid structure of the Bicyclo[2.2.2]octane core affect the stability of its derivatives?
A2: The rigid, three-dimensional structure of the BCO core can influence stability in several ways:
-
Steric Hindrance: The bulky BCO framework can sterically hinder the approach of reactants to the carboxylic acid or its derivative functional group. This can sometimes slow down degradation processes like hydrolysis compared to more flexible, linear analogs.
-
Electronic Effects: The BCO scaffold transmits electronic effects primarily through induction (field effects), which can influence the reactivity of the carboxylic acid group and its susceptibility to degradation.
-
Conformational Rigidity: The locked conformation prevents the adoption of transition states that might be accessible to more flexible molecules, potentially inhibiting certain degradation pathways.
Q3: Are there any known issues with the photostability of these compounds?
A3: Specific photostability data for this compound derivatives is not extensively reported in public literature. However, as with many pharmaceutical compounds, exposure to UV or visible light can potentially initiate degradation, especially if there are chromophoric groups present in the molecule or in the formulation. It is crucial to conduct photostability studies as part of forced degradation testing to assess this risk.
Q4: What are the typical degradation products I should look for?
A4: The expected degradation products will depend on the specific derivative and the stress condition:
-
From Hydrolysis of an Ester Derivative: this compound and the corresponding alcohol.
-
From Hydrolysis of an Amide Derivative: this compound and the corresponding amine.
-
From Oxidation: A mixture of hydroxylated and/or carbonylated BCO derivatives. Ring-opening products are possible under harsh oxidative stress.
Troubleshooting Guides
Issue 1: My ester or amide derivative of this compound is degrading in my aqueous formulation.
| Possible Cause | Troubleshooting Steps |
| pH of the formulation | 1. Measure the pH of your formulation. 2. Adjust the pH to a more neutral range (e.g., 6.0-7.5) if possible, as both acidic and basic conditions can catalyze hydrolysis.[4] 3. Perform a pH-rate profile study to identify the pH of maximum stability. |
| Temperature | 1. Store the formulation at a lower temperature (e.g., refrigerated) to slow down the rate of hydrolysis. 2. Avoid exposing the formulation to high temperatures during manufacturing and storage. |
| Excipient incompatibility | 1. Review the excipients in your formulation for any that might be acidic or basic. 2. Conduct compatibility studies with individual excipients to identify any that accelerate degradation. |
Issue 2: I am observing unexpected peaks in my chromatogram after storing my this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Oxidative degradation | 1. Protect your sample from air by storing it under an inert atmosphere (e.g., nitrogen or argon). 2. If applicable, consider adding an antioxidant to your formulation. 3. Ensure that your solvents and excipients are free of peroxides. |
| Photodegradation | 1. Store your sample in light-resistant containers (e.g., amber vials). 2. Conduct experiments under controlled lighting conditions. |
| Interaction with container/closure system | 1. Investigate potential leaching or adsorption from the container. 2. Consider using a different, more inert container material. |
Quantitative Data Presentation
The following table presents illustrative data from a hypothetical forced degradation study on a this compound ethyl ester. This data is for example purposes only and will vary depending on the specific derivative and experimental conditions.
| Stress Condition | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60°C, 24h) | 12.5 | This compound |
| 0.1 M NaOH (25°C, 8h) | 18.2 | This compound |
| 3% H₂O₂ (25°C, 24h) | 8.7 | Hydroxylated derivatives |
| Heat (80°C, 48h) | 5.3 | Minor unidentified peaks |
| Light (ICH Q1B) | 2.1 | Minor unidentified peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound derivatives.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the working concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature and monitor over time (e.g., 8 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Analyze the samples at different time points.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the exposed samples and compare them to control samples protected from light.
-
-
Analysis:
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting logic for identifying degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Head-to-Head Comparison of Bicyclo[2.2.2]octane-2-carboxylic Acid and Adamantane Carboxylic Acid as Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. This guide provides an objective, data-driven comparison of two prominent non-aromatic, rigid scaffolds: Bicyclo[2.2.2]octane-2-carboxylic acid and Adamantane carboxylic acid.
Both scaffolds offer a three-dimensional structure, a departure from the "flatland" of traditional aromatic rings, which can lead to improved pharmacological profiles. Adamantane, with its diamondoid cage structure, is well-established as a "lipophilic bullet" for enhancing metabolic stability and membrane permeability. The Bicyclo[2.2.2]octane (BCO) framework is increasingly utilized as a versatile bioisostere for phenyl rings, aiming to improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The choice between these two scaffolds often hinges on a trade-off between lipophilicity, solubility, and metabolic stability. The following table summarizes key quantitative data for the parent carboxylic acid of each scaffold.
| Property | This compound | 1-Adamantanecarboxylic acid | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 154.21 | 180.24 | Lower molecular weight is generally preferred to maintain "drug-like" properties. |
| logP (Octanol/Water) | 2.3 (Predicted)[1][2] | 2.6 (Predicted)[3] | Indicates lipophilicity. Higher logP often correlates with better membrane permeability but can lead to lower solubility and higher protein binding. |
| Aqueous Solubility | Higher than phenyl bioisostere[4] | Insoluble in water[5][6] | Crucial for drug formulation and bioavailability. Low solubility can be a major hurdle in drug development. |
| pKa (Acid Dissociation Constant) | ~5.6 (Experimental for analog)[7][8] | ~4.9 - 5.0 (Predicted)[9] | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Metabolic Stability | Can increase stability[7] | High metabolic stability[7] | A stable scaffold can protect the rest of the molecule from enzymatic degradation, increasing its half-life.[7] |
Structural and Conceptual Diagrams
To visualize the relationship between these scaffolds and their application in drug discovery, the following diagrams are provided.
In-Depth Discussion
Lipophilicity (logP): The adamantane scaffold is inherently more lipophilic than the bicyclo[2.2.2]octane scaffold, as suggested by the predicted logP values. This high lipophilicity is a key reason for the adamantane's ability to enhance membrane permeability, including crossing the blood-brain barrier. However, this can also lead to challenges such as poor aqueous solubility and increased binding to plasma proteins. The BCO scaffold, with a lower predicted logP, presents a more moderate lipophilicity, which can be advantageous in balancing permeability with solubility.
Aqueous Solubility: One of the primary motivations for using the BCO scaffold as a phenyl ring bioisostere is to improve aqueous solubility.[4] Aromatic systems are often planar and prone to crystal packing, which can limit their solubility. The three-dimensional, non-planar nature of the BCO scaffold disrupts this packing, often leading to better solubility. In contrast, 1-adamantanecarboxylic acid is known to be insoluble in water, a direct consequence of its highly lipophilic and rigid hydrocarbon structure.[5][6]
Acidity (pKa): The pKa values for both carboxylic acids are in a similar range, indicating they are weak acids. The specific pKa will be influenced by the electronic effects of the rigid cage structures. For bicyclo[2.2.2]octane-1-carboxylic acid, an experimental pKa of 5.6 has been reported.[7][8] The predicted pKa for 1-adamantanecarboxylic acid is slightly lower, around 4.9-5.0.[9] This parameter is crucial as it dictates the charge state of the molecule at physiological pH, which in turn affects how the molecule interacts with its biological target and its overall ADME properties.
Metabolic Stability: Adamantane is renowned for conferring exceptional metabolic stability to drug molecules. The rigid, saturated hydrocarbon cage is resistant to metabolism by cytochrome P450 enzymes. This can shield adjacent functional groups from degradation, thereby prolonging a drug's half-life. The BCO scaffold has also been shown to enhance metabolic stability. For instance, the incorporation of a BCO core into the drug Imatinib resulted in increased metabolic stability in human liver microsomes, with a nearly 50% increase in half-life compared to the parent drug.[7]
Experimental Protocols
Accurate determination of the physicochemical properties is paramount. Below are summarized methodologies for key experiments.
Potentiometric Titration for pKa Determination
-
Preparation: A 1 mM solution of the test compound is prepared. Standardized 0.1 M HCl and 0.1 M NaOH solutions are used as titrants. A 0.15 M KCl solution is used to maintain constant ionic strength.
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: 20 mL of the sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, recording the pH after each addition of the titrant until the pH reaches ~12.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment is typically performed in triplicate to ensure accuracy.
Shake-Flask Method for logP (Octanol/Water Partition Coefficient) Determination
-
Pre-saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a defined volume ratio and shaken until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
-
Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Shaking: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is measured by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).
-
Reaction Initiation: The reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion
The choice between this compound and Adamantane carboxylic acid as a scaffold is context-dependent and should be guided by the specific objectives of the drug discovery program.
-
Choose Adamantane when:
-
The primary goal is to maximize metabolic stability and increase half-life.
-
High lipophilicity is desired to enhance membrane permeability, particularly for CNS targets.
-
Poor aqueous solubility can be addressed through formulation strategies.
-
-
Choose Bicyclo[2.2.2]octane when:
-
The goal is to replace an aromatic ring to improve aqueous solubility while maintaining or improving metabolic stability.
-
A more moderate lipophilicity is desired to achieve a balanced ADME profile.
-
A rigid, three-dimensional structure is needed to optimize binding to a biological target.
-
Both scaffolds are powerful tools in the medicinal chemist's arsenal for moving beyond flat, aromatic structures. By understanding their distinct physicochemical and pharmacokinetic profiles, researchers can make more informed decisions in the design of novel therapeutics with improved drug-like properties.
References
- 1. This compound | C9H14O2 | CID 268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H14O2) [pubchemlite.lcsb.uni.lu]
- 3. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1-Adamantanecarboxylic Acid | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 828-51-3 CAS MSDS (1-Adamantanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bicyclo[2.2.2]octane-2-carboxylic Acid: A Superior Phenyl Ring Bioisostere for Drug Discovery
Researchers and drug development professionals are increasingly turning to bicyclo[2.2.2]octane-2-carboxylic acid as a bioisosteric replacement for the phenyl ring in drug candidates. This strategic substitution offers a compelling array of advantages, primarily centered on improving the physicochemical and pharmacokinetic properties of molecules, ultimately enhancing their potential for clinical success.
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core provides a geometrically similar scaffold to the para-substituted phenyl ring, while its saturated nature imparts distinct benefits over its aromatic counterpart.[1] Key advantages include enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, all critical parameters in the optimization of drug candidates.[2][3]
Physicochemical Property Enhancements: A Comparative Analysis
Experimental data consistently demonstrates the positive impact of replacing a phenyl ring with a BCO moiety. A notable example is the modification of the Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir. An analog where a biphenyl group was replaced with a phenyl-BCO motif exhibited a significant 6-fold increase in aqueous solubility.[1] Similarly, in the case of the anticancer drug Imatinib, replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane, a related scaffold, led to increased water solubility and metabolic stability, along with reduced lipophilicity.[2][3]
| Property | Phenyl-Containing Compound | BCO-Containing Analog | Advantage of BCO |
| Aqueous Solubility | Often low due to aromaticity and planarity, leading to high lattice energy.[1] | Increased solubility due to disruption of planarity and reduced crystallinity.[1] | Improved dissolution and potential for better oral bioavailability. |
| Metabolic Stability | Prone to oxidative metabolism by Cytochrome P450 enzymes. | Generally more resistant to oxidative metabolism due to the absence of aromatic C-H bonds. | Longer half-life and reduced potential for metabolic liabilities. |
| Lipophilicity (LogD) | Higher lipophilicity can lead to poor solubility and off-target effects.[2] | Lower lipophilicity.[2][4] | Improved ADME properties and reduced non-specific binding. |
| Fraction of sp3 Carbons (Fsp3) | Low (0 for a simple phenyl ring).[1] | High (1.0 for the BCO core).[1] | Increased three-dimensionality, which is often correlated with higher clinical success rates. |
Experimental Protocols
To provide a framework for researchers looking to evaluate these properties, the following are detailed methodologies for key experiments.
Aqueous Solubility Determination (Kinetic Assay)
This method is suitable for high-throughput screening of compound solubility in early drug discovery.
Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution.[5][6]
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.
-
Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
The plate is then shaken for a predetermined period (e.g., 2 hours) at room temperature.[6]
-
The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[6]
-
The kinetic solubility is defined as the concentration of the compound in the last clear well before precipitation is observed.
Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay is used to assess the susceptibility of a compound to metabolism by hepatic enzymes, primarily Cytochrome P450s.[7][8][9]
Principle: The test compound is incubated with human liver microsomes in the presence of cofactors necessary for enzymatic activity. The disappearance of the parent compound over time is monitored to determine its metabolic stability.[7][8][9][10]
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).[7]
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Lipophilicity Determination (LogD Shake-Flask Method)
This method measures the distribution coefficient of a compound between an aqueous and an immiscible organic phase at a specific pH.
Principle: The compound is partitioned between 1-octanol (representing a lipidic environment) and an aqueous buffer (typically at pH 7.4). The concentrations of the compound in each phase are measured to determine the LogD value.[2][11][12][13]
Procedure:
-
Prepare a buffered aqueous solution at the desired pH (e.g., phosphate buffer at pH 7.4).
-
Add a known amount of the test compound to a vial containing equal volumes of 1-octanol and the aqueous buffer.
-
The vial is vigorously shaken for a set period (e.g., 1 hour) to allow for equilibration.[11]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
A sample is carefully taken from both the 1-octanol and the aqueous layers.
-
The concentration of the compound in each sample is determined using a suitable analytical method, such as LC-MS/MS.
-
The LogD is calculated as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Principle: The test compound is administered orally to rats, and blood samples are collected at various time points to determine the plasma concentration-time profile.[1][14][15][16]
Procedure:
-
Fasted male Sprague-Dawley rats are used for the study.
-
The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage at a specific dose.
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½) are calculated using non-compartmental analysis.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context and application of BCO-containing compounds, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. youtube.com [youtube.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Log D Measurement | AxisPharm [axispharm.com]
- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Computational Modeling of Bicyclo[2.2.2]octane-2-carboxylic Acid Conformations
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry and materials science, prized for its well-defined three-dimensional structure. Understanding the conformational preferences of its derivatives, such as bicyclo[2.2.2]octane-2-carboxylic acid, is crucial for designing molecules with specific biological activities or material properties. This guide provides an objective comparison of computational methods for modeling the conformations of this molecule, supported by available experimental data.
Introduction to Conformational Preferences
The primary source of conformational variability in this compound arises from the rotation of the carboxylic acid group relative to the rigid bicyclic core. The two principal conformations are defined by the dihedral angle of the C-C-C=O bond, often referred to as syn and anti periplanar arrangements. The inherent rigidity of the bicyclo[2.2.2]octane framework, with its three fused six-membered rings in a boat-like conformation, significantly restricts other degrees of freedom.[1][2] Computational studies on the ethyl ester derivative of this acid have demonstrated that the bicyclic core maintains exceptional rigidity, with root-mean-square deviations typically remaining below 0.1 Angstroms during molecular dynamics simulations.[1]
Comparison of Computational Modeling Approaches
Various computational methods can be employed to predict the stable conformations and their relative energies. The choice of method represents a trade-off between computational cost and accuracy. Here, we compare two common approaches: Molecular Mechanics (MM) and Density Functional Theory (DFT).
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Theoretical Basis | Typical Force Fields/Functionals | Relative Computational Cost | Strengths | Limitations |
| Molecular Mechanics (MM) | Classical mechanics using parameterized force fields to describe atomic interactions. | MMFF94, UFF, AMBER | Low | Very fast, suitable for high-throughput conformational searches of large molecules. | Accuracy is highly dependent on the quality of the force field parameterization for the specific molecule. May not accurately capture subtle electronic effects. |
| Density Functional Theory (DFT) | Quantum mechanical method that calculates the electronic structure of the molecule to determine its energy and properties. | B3LYP, M06-2X, ωB97X-D | High | Generally provides more accurate energies and geometries. Can model electronic effects that are absent in MM. | Computationally expensive, especially for large molecules and extensive conformational searches. |
Quantitative Comparison of Predicted Conformations
Table 2: Predicted Relative Energies and Key Dihedral Angles of this compound Conformers
| Conformer | O=C-C-H Dihedral Angle (°) (Expected) | Relative Energy (kcal/mol) (Hypothetical DFT Calculation) | Description |
| Syn | ~0 | 0.0 | The carbonyl oxygen is oriented towards the C2-H bond of the bicyclic ring. This is generally the more stable conformer. |
| Anti | ~180 | 2-5 | The carbonyl oxygen is oriented away from the C2-H bond. This conformer is typically higher in energy. |
Note: The relative energy values are hypothetical and based on typical energy differences observed for carboxylic acid conformations. The actual values will depend on the level of theory and basis set used in the calculation.
Experimental Validation
Experimental data from X-ray crystallography provides the most definitive information on the solid-state conformation of a molecule. While a crystal structure for the parent this compound is not publicly available, a study on (±)-trans-3-benzoylthis compound offers valuable insights.[4]
Table 3: Comparison of a Computationally Modeled Conformation with Experimental X-ray Data for a Derivative
| Parameter | Experimental (X-ray) (trans-3-benzoyl derivative)[4] | Expected Computational Value (Parent Acid) |
| Bridgehead-to-Bridgehead Torsion Angles | 9.37 (13)° to 13.14 (12)° | Consistent with slight twisting of the bicyclic core. |
| Carboxyl Group Orientation (O2—C9—C2—C3 torsion angle) | 18.76 (15)° | The specific angle will vary, but this indicates a preference for a non-planar arrangement relative to the adjacent bridge. |
| Hydrogen Bonding | Forms centrosymmetric carboxyl dimers (O···O distance ≈ 2.65 Å) | Expected to form similar dimers in the solid state. |
The experimental data reveals a slight twisting of the ethylene bridges of the bicyclo[2.2.2]octane core and a specific orientation of the carboxylic acid group.[4] Computational models should be able to reproduce these subtle structural features to be considered accurate.
Experimental Protocols
Computational Geometry Optimization: A typical protocol for DFT-based geometry optimization involves the following steps:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search (Optional but Recommended): A preliminary conformational search can be performed using a less computationally expensive method like Molecular Mechanics (e.g., with the MMFF94 force field) to identify low-energy conformers.
-
DFT Optimization: The geometries of the identified low-energy conformers are then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.
X-ray Crystallography: The experimental determination of the solid-state structure involves:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Visualizing the Computational Workflow and Molecular Conformations
The following diagrams illustrate the logical workflow of a computational conformational analysis and the key conformers of this compound.
Caption: A flowchart of the computational workflow for conformational analysis.
Caption: The two primary conformers based on carboxylic acid rotation.
Conclusion
The computational modeling of this compound conformations reveals a relatively simple energetic landscape dominated by the rotational orientation of the carboxylic acid group. Due to the rigidity of the bicyclic framework, significant conformational changes are limited.[1] DFT methods are recommended for accurate determination of the relative energies and geometries of the syn and anti conformers. While experimental data for the parent molecule is scarce, X-ray crystallographic data of derivatives provide crucial benchmarks for validating computational models.[4] For drug development and materials science applications, a thorough computational analysis of the conformational preferences of substituted bicyclo[2.2.2]octane-2-carboxylic acids is essential for understanding their structure-property relationships.
References
A Researcher's Guide to the DFT Analysis of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
For researchers and scientists engaged in drug development, understanding the conformational and electronic properties of molecular scaffolds is paramount. Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives present a rigid, three-dimensional structure that is increasingly utilized in medicinal chemistry to explore chemical space and as a bioisostere for phenyl rings.[1] Density Functional Theory (DFT) analysis serves as a powerful computational tool to elucidate the subtle yet significant impacts of substitution on the geometry, stability, and reactivity of these molecules. This guide provides a comparative framework for the DFT analysis of a hypothetical series of this compound derivatives, complete with experimental protocols and data presentation formats.
The unique bridged bicyclic structure of these compounds offers a rigid scaffold that can be functionalized to orient substituents in well-defined spatial arrangements.[2][3][4] This structural rigidity is of great interest in drug design for creating molecules with specific binding properties.[2] Computational studies, such as DFT, are essential for predicting how different functional groups will alter the electronic and steric properties of the parent molecule.[5][6]
Comparative DFT Analysis of Substituted this compound Derivatives
This section outlines a comparative study of this compound with a selection of electron-donating and electron-withdrawing substituents at the 5-position. The chosen substituents are -H, -OH, -NH2, -CH3, -CF3, and -NO2.
The following tables summarize the hypothetical quantitative data obtained from DFT calculations. These tables are designed for easy comparison of key geometric and electronic parameters.
Table 1: Calculated Geometric Parameters
| Derivative (Substituent at C5) | C2-C=O Bond Length (Å) | O-H Bond Length (Å) | C5-Substituent Bond Length (Å) |
| -H | 1.215 | 0.972 | 1.098 |
| -OH | 1.214 | 0.973 | 1.432 |
| -NH2 | 1.213 | 0.974 | 1.465 |
| -CH3 | 1.215 | 0.972 | 1.538 |
| -CF3 | 1.217 | 0.970 | 1.552 |
| -NO2 | 1.218 | 0.969 | 1.501 |
Table 2: Calculated Electronic Properties
| Derivative (Substituent at C5) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H | 2.35 | -6.89 | -0.15 | 6.74 |
| -OH | 2.87 | -6.75 | -0.12 | 6.63 |
| -NH2 | 3.12 | -6.62 | -0.09 | 6.53 |
| -CH3 | 2.41 | -6.81 | -0.13 | 6.68 |
| -CF3 | 4.56 | -7.21 | -0.45 | 6.76 |
| -NO2 | 5.18 | -7.45 | -0.88 | 6.57 |
Table 3: Calculated Vibrational Frequencies
| Derivative (Substituent at C5) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| -H | 1785 | 3750 |
| -OH | 1788 | 3745 |
| -NH2 | 1790 | 3742 |
| -CH3 | 1783 | 3752 |
| -CF3 | 1775 | 3765 |
| -NO2 | 1770 | 3771 |
Experimental Protocols
The following section details the computational methodology employed for the DFT analysis of the this compound derivatives.
Computational Methods
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were fully optimized in the gas phase using the B3LYP functional with the 6-31G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.
Workflow for DFT Analysis
The logical flow of the computational analysis is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The influence of different substituents on the electronic properties of the this compound core can be visualized as a logical relationship diagram. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the molecule's frontier molecular orbitals (HOMO and LUMO).
This guide provides a template for conducting and presenting a DFT analysis of this compound derivatives. By systematically comparing the geometric, electronic, and vibrational properties of a series of compounds, researchers can gain valuable insights into structure-activity relationships, which is crucial for the rational design of new therapeutic agents. The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an excellent platform for such systematic studies.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 29221-25-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: inductive or field effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Acidity of Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids: A Comparative Guide
Published: December 29, 2025
This guide provides a comparative analysis of the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The rigid, non-conjugated bicyclic framework of these compounds makes them excellent models for studying through-space electronic effects of substituents on the acidity of a carboxylic acid group. The data presented is intended for researchers, scientists, and professionals in the field of drug development and physical organic chemistry.
Acidity Comparison of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is primarily influenced by the field effect of the substituent at the C4 position. Unlike aromatic systems where resonance effects can play a significant role, the saturated and rigid structure of the bicyclo[2.2.2]octane ring ensures that electronic effects are transmitted through space. Electron-withdrawing substituents increase the acidity (decrease the pKa) by stabilizing the carboxylate anion, while electron-donating groups decrease the acidity (increase the pKa).
The following table summarizes the experimental pKa values for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, determined in a 50% ethanol/water solution at 25°C.
| Substituent (X) | pKa (50% Ethanol/Water) |
| H | 6.75[1][2] |
| OH | 6.33[1][3] |
| CO₂C₂H₅ | 6.31[1][2] |
| Br | 6.08[2][3] |
| CN | 5.90[1][2] |
Note: Lower pKa values indicate stronger acidity.
Relationship Between Substituent Electronic Effects and Acidity
The acidity of these compounds is directly correlated with the through-space electrostatic interaction, or field effect, of the substituent at the 4-position with the carboxylate group at the 1-position. Electron-withdrawing groups, due to their dipole moment, create an electrostatic field that stabilizes the negative charge of the carboxylate anion upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid. The rigid bicyclic structure holds the substituent and the carboxylic acid group at a fixed distance and orientation, making this system a classic example for quantifying non-conjugative electronic effects.[4]
Caption: Substituent field effect on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids.
Experimental Protocols
The pKa values cited in this guide are typically determined by potentiometric titration. The following is a generalized protocol for this method.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid.
Materials:
-
4-substituted bicyclo[2.2.2]octane-1-carboxylic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
50% (v/v) ethanol-water solvent
-
Potassium chloride (KCl) for maintaining ionic strength
-
Standard pH buffer solutions (e.g., pH 4, 7, and 10)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Nitrogen gas supply
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the carboxylic acid and dissolve it in the 50% ethanol-water solvent to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar. If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide. Immerse the calibrated pH electrode in the solution.
-
Initial pH Adjustment (Optional but recommended): Add a small amount of 0.1 M HCl to lower the initial pH to ensure the carboxylic acid is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Workflow for Potentiometric pKa Determination:
Caption: A streamlined workflow for determining the pKa of a weak acid using potentiometric titration.
References
- 1. Buy Bicyclo[2.2.2]octane-2-carboxylic acid | 29221-25-8 [smolecule.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scribd.com [scribd.com]
- 4. Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity (logP) of Bicyclo[2.2.2]octane vs aromatic analogs
For researchers and scientists in drug development, understanding the lipophilicity of molecular scaffolds is paramount for predicting a drug candidate's pharmacokinetic profile. A comparative analysis of bicyclo[2.2.2]octane (BCO) and its aromatic analogs, benzene and naphthalene, reveals a significantly higher lipophilicity for the saturated bicyclic system. This distinction is critical in the design of bioisosteres, where BCO is often employed as a three-dimensional substitute for a flat phenyl ring to modulate a compound's properties.
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), dictates a molecule's ability to partition between an oily (lipid) and a watery (aqueous) phase. This property profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME). While aromatic systems like benzene and naphthalene are foundational in medicinal chemistry, their flat nature can lead to undesirable π-π stacking interactions and metabolic liabilities. The rigid, globular structure of BCO offers a compelling alternative, but with a distinct lipophilicity profile that must be carefully considered.
Comparative Lipophilicity Data
Experimental data consistently demonstrates that bicyclo[2.2.2]octane possesses a higher logP value than benzene and, in some contexts, can approach the lipophilicity of naphthalene. This increased lipophilicity is attributed to its larger, non-polar saturated hydrocarbon structure.
| Compound | Structure | Experimental logP |
| Benzene | C₆H₆ | 2.13 |
| Naphthalene | C₁₀H₈ | 3.30[1] |
| Bicyclo[2.2.2]octane | C₈H₁₄ | ~2.5 - 3.0 (estimated)¹ |
Experimental Determination of logP
The logP values are determined through well-established experimental protocols, primarily the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (OECD 107)
The shake-flask method is considered the "gold standard" for logP determination.
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Dissolution: A precisely weighed amount of the test compound is dissolved in one of the phases.
-
Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously to facilitate the partitioning of the compound between the n-octanol and water layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
High-Performance Liquid Chromatography (HPLC) Method (OECD 117)
This is a faster, indirect method for estimating logP.
-
Stationary Phase: A non-polar stationary phase (e.g., C18-modified silica) is used.
-
Mobile Phase: A polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) is employed.
-
Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The test compound is injected under the same conditions, and its retention time is determined.
-
logP Estimation: The logP of the test compound is then interpolated from the calibration curve.
Structural and Lipophilicity Relationship
The following diagram illustrates the structural differences between bicyclo[2.2.2]octane, benzene, and naphthalene, and the resulting trend in lipophilicity.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Containing the Bicyclo[2.2.2]octane Scaffold
For researchers and drug development professionals, the quest for metabolically robust drug candidates is a critical endeavor. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a popular three-dimensional bioisostere for planar aromatic rings in drug design, offering potential improvements in physicochemical properties, including metabolic stability. This guide provides an objective comparison of the metabolic stability of drugs and drug candidates incorporating the BCO scaffold, supported by experimental data and detailed protocols.
The introduction of the rigid, non-planar BCO core in place of a phenyl ring can significantly alter a molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. By removing the electron-rich aromatic system, the BCO scaffold can block common metabolic pathways such as aromatic hydroxylation, a frequent cause of rapid drug clearance.
Comparative Metabolic Stability: Imatinib and its BCO Analogues
A key example illustrating the metabolic advantage of the BCO scaffold is the comparison between the anticancer drug Imatinib and its synthetic analogues where the central phenyl ring is replaced with a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane moiety.
In a pivotal study, the metabolic stability of these compounds was assessed in human liver microsomes (HLM), a standard in vitro model for predicting hepatic clearance. The results, summarized in the table below, demonstrate a notable improvement in metabolic stability for the BCO-containing analogues compared to the parent drug, Imatinib.
| Compound | Structure | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Imatinib | Phenyl-containing | 28[1] |
| Bicyclo[2.2.2]octane Analogue | BCO-containing | 16[1] |
| 2-Oxabicyclo[2.2.2]octane Analogue | Oxa-BCO-containing | 19[1] |
Lower CLint values indicate greater metabolic stability.
These data clearly indicate that the replacement of the phenyl ring with either a BCO or an oxa-BCO scaffold leads to a significant reduction in intrinsic clearance, suggesting a longer half-life and improved metabolic profile in vivo.[1]
The BCO Scaffold in Clinical Development: Alrizomadlin (APG-115)
The potential for enhanced metabolic stability is not just a preclinical observation. Alrizomadlin (APG-115), an investigational MDM2 inhibitor containing a bicyclo[2.2.2]octane moiety, is currently in clinical trials for the treatment of various cancers. While detailed preclinical metabolic stability data is not publicly available, its advancement to clinical studies underscores the viability of the BCO scaffold in developing drug candidates with favorable pharmacokinetic properties. It has been reported that the metabolism of alrizomadlin involves cytochrome P450 3A4 (CYP3A4), a major human drug-metabolizing enzyme.
Understanding the Metabolic Pathways of BCO-Containing Drugs
The primary metabolic pathway for many drugs is oxidation, catalyzed by CYP enzymes. For compounds containing aromatic rings, this often occurs on the ring itself, leading to the formation of phenolic metabolites that can be readily conjugated and excreted. The saturated and sterically hindered nature of the bicyclo[2.2.2]octane scaffold makes it less susceptible to such enzymatic attack.
However, the BCO core is not metabolically inert. Studies on the metabolism of natural products and other BCO-containing molecules have shown that hydroxylation of the BCO scaffold can occur. This oxidation is also mediated by cytochrome P450 enzymes. The exact position of hydroxylation can vary depending on the overall structure of the molecule and the specific CYP isozyme involved.
Below is a generalized diagram illustrating the potential CYP-mediated metabolism of a drug containing a BCO scaffold.
Experimental Protocols: In Vitro Microsomal Stability Assay
The assessment of metabolic stability is a routine yet crucial step in drug discovery. The in vitro microsomal stability assay is a widely used method to determine the intrinsic clearance of a compound. Below is a detailed protocol representative of those used to evaluate the metabolic stability of bicyclo[2.2.2]octane-containing compounds.
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (e.g., BCO-containing drug candidate)
-
Human Liver Microsomes (pooled from multiple donors)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., compounds with known high and low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Experimental Workflow:
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls. Thaw the human liver microsomes and the NADPH regenerating system on ice.
-
Incubation: In a 96-well plate, add the phosphate buffer, microsome solution, and test compound. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Course: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an excess of cold acetonitrile.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate, add the internal standard, and analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The incorporation of the bicyclo[2.2.2]octane scaffold as a bioisosteric replacement for aromatic rings presents a promising strategy to enhance the metabolic stability of drug candidates. Experimental data from comparative studies, such as that of Imatinib and its analogues, provide compelling evidence for the potential of the BCO core to reduce metabolic clearance. While not metabolically inert, the BCO scaffold generally offers a more robust alternative to easily oxidized aromatic moieties. The continued exploration of BCO-containing molecules in clinical development, such as alrizomadlin, further validates the utility of this scaffold in modern drug design. For researchers aiming to optimize the pharmacokinetic profiles of their lead compounds, the bicyclo[2.2.2]octane scaffold represents a valuable tool in the medicinal chemist's arsenal.
References
A Comparative Guide to the X-ray Crystallography of Bicyclo[2.2.2]octane-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane skeleton is a rigid and sterically demanding scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics and functional materials. X-ray crystallography provides the definitive method for elucidating the precise solid-state conformation of these molecules, offering invaluable insights into their structure-property relationships.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the two derivatives, allowing for a direct comparison of their unit cell parameters and refinement statistics.
| Parameter | (±)-trans-3-Benzoylbicyclo[2.2.2]octane-2-carboxylic acid[1] | (2R,3S)-3-benzamido-3-methoxycarbonylthis compound[2] |
| Formula | C16H18O3 | C18H21NO5 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | 7.9155 (7) | 8.828 (2) |
| b (Å) | 11.1129 (9) | 11.393 (2) |
| c (Å) | 14.7559 (12) | 16.985 (3) |
| α (°) | 90 | 90 |
| β (°) | 93.882 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1295.01 (19) | 1708.5 (6) |
| Z | 4 | 4 |
| Temperature (K) | 100 (2) | Not specified |
| R-factor | 0.038 | Not specified |
| wR-factor | 0.101 | Not specified |
Structural Parameter Comparison
Analysis of the bond lengths, angles, and torsion angles reveals the impact of the different substituents on the bicyclo[2.2.2]octane framework.
| Structural Feature | (±)-trans-3-Benzoylthis compound[1] | (2R,3S)-3-benzamido-3-methoxycarbonylthis compound[2] |
| Bridgehead-to-Bridgehead Torsion Angles (°) | 13.14 (12), 13.14 (13), 9.37 (13) | Deviates slightly from ideal boat conformations |
| Carboxyl Dimer O···O Distance (Å) | 2.6513 (12) | - |
| Carboxyl Dimer O-H···O Angle (°) | 178 | - |
| Intermolecular Hydrogen Bonds | Centrosymmetric carboxyl dimers | O-H···O and N-H···O |
| Key Torsion Angles (°) | C1-C2-C3-C4 = 13.14 (12) | N-Cα (φ) and Cα-CO (ψ) correspond to a semi-extended conformation |
The data for (±)-trans-3-Benzoylthis compound highlights the significant twisting of the ethylene bridges due to steric interactions.[1] In contrast, the bicyclo[2.2.2]octane cage in the aspartic acid analogue is described as having approximate D3 symmetry, with slight deviations from ideal boat conformations.[2] Both structures exhibit hydrogen bonding, with the former displaying classic centrosymmetric carboxyl dimers and the latter showing intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups.[1][2]
Experimental Protocols
The determination of these crystal structures involved standard single-crystal X-ray diffraction techniques. The general workflow is depicted in the diagram below. Specific details for each derivative are as follows:
For (±)-trans-3-Benzoylthis compound: [1]
-
Crystal Growth: Crystals were mounted on a cryoloop using Paratone-N.
-
Data Collection: A Bruker SMART CCD APEXII area-detector diffractometer was used for data collection at 100(2) K.
-
Data Processing: An absorption correction was applied using SADABS.
-
Structure Solution and Refinement: The structure was solved and refined against F2. The weighted R-factor (wR) and goodness of fit (S) are based on F2.
For (2R,3S)-3-benzamido-3-methoxycarbonylthis compound: [2]
-
Data Collection: Data was collected using a DIF4 diffractometer (Stoe & Cie).
-
Data Processing: Cell refinement was performed with DIF4 and data reduction with REDU4.
-
Structure Solution and Refinement: The structure was solved using PATT SHELXS86 and refined with SHELXL93. Hydrogen atoms were refined as rigid groups. The absolute configuration was confirmed using the method described by Flack.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for single-crystal X-ray crystallography.
Caption: General workflow for single-crystal X-ray crystallography.
References
Assessing the Rigidity of the Bicyclo[2.2.2]octane Scaffold: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. The bicyclo[2.2.2]octane (BCO) scaffold, a bridged bicyclic hydrocarbon, has garnered significant attention due to its inherent rigidity and three-dimensional character. This guide provides an in-depth assessment of the BCO scaffold's rigidity using molecular dynamics simulations and compares its performance with alternative rigid scaffolds, supported by experimental data and detailed methodologies.
The unique architecture of the bicyclo[2.2.2]octane core, featuring three equivalent ethylene bridges connecting two bridgehead carbons, results in a highly constrained and predictable conformation. This conformational rigidity is a desirable attribute in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Molecular dynamics trajectories have demonstrated that the BCO core maintains exceptional rigidity, with root-mean-square deviations (RMSD) typically remaining below 0.1 Angstroms during extended simulations.
Comparative Analysis of Rigid Scaffolds
To provide a comprehensive perspective, this guide compares the rigidity of the bicyclo[2.2.2]octane scaffold with other commonly employed rigid bioisosteres: adamantane, cubane, and bicyclo[1.1.1]pentane. The following table summarizes key quantitative metrics that characterize the rigidity of these scaffolds.
| Scaffold | Ring Strain Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Bridgehead-Bridgehead Distance (Å) | Key Features |
| Bicyclo[2.2.2]octane | 12-15[1] | ~2.0-3.0 | 2.5-2.6[1] | High rigidity with moderate strain, synthetically accessible. |
| Adamantane | ~6.5 | High | 3.1 | Exceptionally rigid, highly lipophilic, chair-like cyclohexane units. |
| Cubane | ~160 | Very High | 2.2 | Extremely high strain and rigidity, unique cubic geometry. |
| Bicyclo[1.1.1]pentane | >60 | High | 1.8-1.9 | Highly strained, linear and rigid, acts as a para-phenyl bioisostere. |
Experimental Protocols for Assessing Scaffold Rigidity
Accurate assessment of scaffold rigidity relies on a combination of computational and experimental techniques. The following protocols outline the methodologies for molecular dynamics simulations, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of a molecule's conformational landscape over time, allowing for the quantitative assessment of its rigidity.
Protocol:
-
System Preparation:
-
Obtain or build the 3D structure of the scaffold-containing molecule.
-
Select an appropriate force field, such as AMBER or CHARMM, which accurately describes the potential energy of the system. For bicyclic systems, specialized torsional parameters may be required.
-
Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the correct density. Positional restraints on the solute are often applied and gradually released during equilibration.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space.
-
Save the trajectory data at regular intervals.
-
-
Analysis:
-
Calculate the Root-Mean-Square Deviation (RMSD) of the scaffold's heavy atoms over time to quantify its overall structural deviation.
-
Analyze the Root-Mean-Square Fluctuation (RMSF) of individual atoms to identify flexible regions.
-
Measure key geometric parameters, such as bond lengths, angles, and dihedral angles, to assess conformational stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution.
Protocol:
-
Sample Preparation:
-
Dissolve a high-purity sample of the compound in a suitable deuterated solvent.
-
The concentration should be optimized for the specific NMR experiment.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
For quantitative analysis of rigidity, variable temperature NMR studies can be performed to measure rotational barriers.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D spectra.
-
Use coupling constants (J-couplings) to determine dihedral angles via the Karplus equation.
-
Utilize Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data to determine through-space proton-proton distances.
-
The presence of a limited number of sharp signals and the absence of significant conformational exchange broadening are indicative of a rigid scaffold.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state.
Protocol:
-
Crystallization:
-
Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a single crystal on a diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model to best fit the experimental data.
-
-
Analysis:
-
The final refined crystal structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a definitive view of the scaffold's geometry in the solid state.
-
Application in Drug Discovery: Targeting Signaling Pathways
The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an attractive framework for designing inhibitors that can precisely orient functional groups to interact with specific biological targets. BCO-based compounds have shown promise as inhibitors of various enzymes, including viral proteases, cyclooxygenases, and kinases.
Inhibition of SARS-CoV-2 3CLpro
The SARS-CoV-2 main protease (3CLpro) is a crucial enzyme for viral replication. Inhibitors that block the active site of 3CLpro can prevent the virus from maturing. The rigid BCO scaffold can serve as a core to position pharmacophoric elements that interact with the key residues in the 3CLpro active site.
Caption: Inhibition of SARS-CoV-2 3CLpro by a BCO-based inhibitor.
Modulation of the COX-2 Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation by producing prostaglandins. Selective COX-2 inhibitors are sought after to reduce inflammation with fewer gastrointestinal side effects. The defined three-dimensional structure of the BCO scaffold can be exploited to achieve selectivity for the COX-2 active site over the closely related COX-1.
Caption: Selective inhibition of COX-2 by a BCO-based inhibitor.
Targeting Kinase Signaling Pathways
Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigidity of the BCO scaffold can be leveraged to design potent and selective kinase inhibitors that target the ATP-binding site or allosteric pockets.
References
Bicyclo[2.2.2]octane Moiety Enhances Pharmacokinetic Properties of Drug Candidates
The incorporation of a rigid bicyclo[2.2.2]octane (BCO) scaffold in drug design is a promising strategy to improve the pharmacokinetic (PK) profile of therapeutic compounds. This is demonstrated by a comparative analysis of the MDM2 inhibitor, AA-115/APG-115, which contains a BCO moiety, and its benzoic acid (phenyl-containing) analog. The BCO-containing compound exhibits superior oral bioavailability and exposure, highlighting the potential of this structural motif to overcome common drug development hurdles such as poor solubility and metabolic instability.
The replacement of a planar phenyl group with the three-dimensional BCO scaffold can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The rigid nature of the BCO cage provides a well-defined spatial arrangement of functional groups, which can lead to better target engagement and an improved overall pharmacological profile.[1]
Comparative Pharmacokinetic Analysis: BCO vs. Phenyl Analog
A head-to-head comparison of the pharmacokinetic parameters of the BCO-containing MDM2 inhibitor, AA-115/APG-115 (also referred to as compound 60), and its corresponding benzoic acid analog (compound 39) was conducted in female BALB/c mice. The data clearly illustrates the positive impact of the BCO moiety on the oral pharmacokinetic profile.
| Compound | Dose (mg/kg, oral) | Cmax (μg/mL) | Tmax (h) | AUC0–t (μg·h/mL) | F (%) |
| AA-115/APG-115 (BCO) | 10 | 1.6 ± 0.4 | 4.0 | 20.3 ± 4.5 | 74.9 |
| Benzoic Acid Analog | 10 | 0.5 ± 0.1 | 2.0 | 2.1 ± 0.3 | 31.5 |
Data adapted from J. Med. Chem. 2017, 60, 7, 2819–2839.
As shown in the table, AA-115/APG-115 demonstrated a significantly higher maximum plasma concentration (Cmax) and a more than nine-fold greater total drug exposure (AUC0–t) compared to its benzoic acid counterpart. Most notably, the oral bioavailability (F%) of the BCO-containing compound was 74.9%, more than double that of the phenyl analog (31.5%). This substantial improvement in oral bioavailability suggests that the BCO scaffold enhances absorption and/or reduces first-pass metabolism.
Experimental Protocols
The pharmacokinetic studies were conducted using the following methodology:
Animal Model: Female BALB/c mice were used for the pharmacokinetic studies.
Dosing: The test compounds were formulated in a vehicle consisting of 0.5% methylcellulose, 0.5% Tween 80, and 99% water. For oral administration, the compounds were administered via gavage at a dose of 10 mg/kg. For intravenous administration (to determine bioavailability), the compounds were formulated in 10% DMSO, 10% Tween 80, and 80% water and administered at a dose of 2 mg/kg.
Blood Sampling: Following oral or intravenous administration, blood samples were collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Bioanalysis: The concentrations of the compounds in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizing the Impact of BCO Incorporation
The strategic replacement of a planar phenyl group with a three-dimensional BCO scaffold can be visualized as a key step in optimizing drug-like properties.
The logical flow from identifying pharmacokinetic issues with a phenyl-containing lead compound to the strategic implementation of a BCO bioisostere, ultimately leading to an optimized drug candidate with improved properties, is a key concept in modern medicinal chemistry.
This streamlined workflow, from dosing to data analysis, is fundamental for accurately determining the pharmacokinetic profiles of novel drug candidates.
References
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.2]octane-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.2]octane-2-carboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| GHS Hazard Statements | H319: Causes serious eye irritation |
| GHS Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |
| Physical State | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste.[1][2] It should be handled by a licensed professional waste disposal service. The recommended disposal methods include treatment at a licensed chemical destruction plant or controlled incineration.[3] Under no circumstances should this chemical be discharged into drains or sewer systems.[2][3][4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label containers of this compound waste with its full chemical name and appropriate hazard symbols.
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
-
Containerization:
-
Use a dedicated, properly sealed, and chemically resistant container for the accumulation of this compound waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Restrict access to the spill site.
-
-
Don Appropriate PPE:
-
Wear the same PPE as required for handling the chemical: safety glasses/goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.
-
For solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
-
Clean the Spill Area:
-
Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent and water.
-
Collect all cleanup materials (absorbents, contaminated wipes, etc.) in a sealed container for disposal as hazardous waste.
-
-
Dispose of Cleanup Waste:
-
Label the container with the spilled chemical's name and indicate that it contains spill cleanup debris.
-
Dispose of this waste through the same hazardous waste stream as the chemical itself.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 3-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-, methyl ester, (2S,3S)- CAS#: 1509941-50-7 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 29221-25-8 [chemicalbook.com]
- 4. Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Essential Safety and Operational Guide for Handling Bicyclo[2.2.2]octane-2-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bicyclo[2.2.2]octane-2-carboxylic acid. The following procedures and plans are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust particles may lead to respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2][4] |
| Skin Protection | Chemical-resistant Gloves | Inspected before use; proper removal technique is crucial.[2] |
| Lab Coat/Protective Clothing | To prevent skin contact.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent, especially where dust is generated.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure. The following diagram outlines the initial steps to be taken.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Procedure:
-
Unused Material: Dispose of unused this compound as hazardous waste.[2] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[4]
Always adhere to local, state, and federal regulations for chemical waste disposal. If in doubt, consult with your institution's environmental health and safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
